Spiro[adamantane-2,2'-oxirane]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[adamantane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWHNKBVYUWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307621 | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24759-97-5 | |
| Record name | 24759-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[adamantane-2,2'-oxirane] | |
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Foundational & Exploratory
Spiro[adamantane-2,2'-oxirane]: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[adamantane-2,2'-oxirane] is a unique spirocyclic compound that incorporates the rigid and lipophilic adamantane cage with a reactive oxirane (epoxide) ring. This structure makes it a valuable intermediate in synthetic organic and medicinal chemistry. The inherent strain of the three-membered oxirane ring provides a driving force for various chemical transformations, allowing for the introduction of the bulky adamantane moiety into a wide range of molecular scaffolds. This guide provides a detailed overview of the fundamental properties, synthesis, and reactivity of Spiro[adamantane-2,2'-oxirane], serving as a technical resource for its application in research and drug discovery.
Core Properties
Spiro[adamantane-2,2'-oxirane] is a white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | Spiro[adamantane-2,2'-oxirane] | N/A |
| CAS Number | 24759-97-5 | |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.25 g/mol | |
| Melting Point | 176-177 °C | N/A |
| Boiling Point | Predicted: 245.6 ± 9.0 °C (at 760 mmHg) | N/A |
| Solubility | Predicted to be soluble in aprotic organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | N/A |
Synthesis
The primary and most direct route to Spiro[adamantane-2,2'-oxirane] is the epoxidation of 2-methyleneadamantane. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.
Experimental Protocol: Epoxidation of 2-Methyleneadamantane
Materials:
-
2-Methyleneadamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyleneadamantane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-methyleneadamantane at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Spiro[adamantane-2,2'-oxirane] as a white solid.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | The adamantane cage protons will appear as a series of multiplets in the upfield region (typically δ 1.5-2.0 ppm). The two protons of the oxirane ring are diastereotopic and are expected to appear as two distinct singlets or a pair of doublets (AB quartet) in the range of δ 2.5-3.0 ppm. |
| ¹³C NMR | The adamantane carbons will show characteristic signals, with the quaternary spiro carbon appearing around δ 60-70 ppm. The methylene carbon of the oxirane ring will resonate in the region of δ 50-60 ppm. The remaining adamantane carbons will have chemical shifts in the range of δ 25-40 ppm. |
| IR Spectroscopy | The spectrum will be dominated by C-H stretching vibrations of the adamantane cage around 2850-3000 cm⁻¹. A characteristic peak for the C-O-C stretching of the epoxide ring is expected around 1250 cm⁻¹ and another in the 800-950 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z 164. Fragmentation will likely involve the loss of CO (m/z 136) and subsequent fragmentation of the adamantane cage, leading to characteristic adamantyl fragments. |
Reactivity and Synthetic Applications
The chemical utility of Spiro[adamantane-2,2'-oxirane] stems from the high reactivity of the strained epoxide ring towards nucleophilic attack. This allows for the facile introduction of the adamantyl group with concomitant formation of a new functional group at the adjacent carbon. The regioselectivity of the ring-opening is dictated by the reaction conditions. Under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the oxirane (an Sₙ2-type mechanism).
Spiro[adamantane-2,2'-oxirane]: A Technical Guide for Drug Discovery Professionals
CAS Number: 24759-97-5
Structure:
Figure 1: Chemical Structure of Spiro[adamantane-2,2'-oxirane]
Introduction
Spiro[adamantane-2,2'-oxirane] is a unique chemical entity that marries the rigid, lipophilic adamantane cage with the highly reactive oxirane (epoxide) ring in a spirocyclic arrangement. This configuration imparts a distinct three-dimensional architecture, making it a valuable building block in medicinal chemistry and organic synthesis. The adamantane moiety is a well-regarded pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, while the strained oxirane ring serves as a versatile handle for introducing a variety of functional groups. This guide provides an in-depth overview of the synthesis, properties, reactivity, and therapeutic applications of Spiro[adamantane-2,2'-oxirane] and its derivatives, with a focus on their potential in drug development.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 24759-97-5 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 176-177 °C |
| IUPAC Name | spiro[adamantane-2,2'-oxirane] |
Table 1: Physicochemical Properties of Spiro[adamantane-2,2'-oxirane]
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of Spiro[adamantane-2,2'-oxirane] is the epoxidation of adamantanone. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a well-established method for the conversion of ketones to epoxides and is the likely industrial and laboratory-scale method for this transformation.
General Experimental Protocol: Epoxidation of Adamantanone via Corey-Chaykovsky Reaction
This protocol is a representative procedure for the synthesis of epoxides from ketones using a sulfur ylide.
Materials:
-
Adamantanone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous DMSO. Stir the suspension and add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. The mixture is then heated to 70-80 °C for 1 hour until the evolution of hydrogen gas ceases, and a clear solution of the sulfur ylide (dimsylide) is formed.
-
Reaction with Ketone: Cool the ylide solution to room temperature. Dissolve adamantanone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution. The reaction is typically exothermic, and the temperature should be maintained below 30 °C with an ice bath if necessary.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with a saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield Spiro[adamantane-2,2'-oxirane] as a white solid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Spiro[adamantane-2,2'-oxirane] stems from the high ring strain of the oxirane moiety, which makes it susceptible to nucleophilic ring-opening reactions. This allows for the stereospecific introduction of a wide range of functional groups at the C-2 position of the adamantane core, leading to the formation of diverse 1,2-disubstituted adamantane derivatives.
Nucleophilic Ring-Opening
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of the attack can be influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). In the case of Spiro[adamantane-2,2'-oxirane], the attack of a nucleophile typically occurs at the less sterically hindered methylene carbon of the oxirane ring.
The Genesis of a Rigid Scaffold: A Technical Guide to Adamantane Spiro-Epoxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biomedical applications of adamantane spiro-epoxides. The unique tricyclic cage structure of adamantane, coupled with the reactive epoxide ring, has positioned these molecules as valuable intermediates in organic synthesis and as promising scaffolds in drug discovery. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the role of adamantane-containing compounds in modulating critical signaling pathways.
Discovery and Historical Context
The journey to adamantane spiro-epoxides begins with the adamantane core itself. First isolated from petroleum in 1933, the rigid, strain-free, and highly lipophilic nature of the adamantane cage quickly garnered the attention of chemists.[1] Its unique properties were predicted to be advantageous in medicinal chemistry, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
While the synthesis of various adamantane spiro-heterocycles was explored throughout the mid-20th century for applications in antiviral research, a pivotal moment in the history of adamantane spiro-epoxides can be traced to the work of Chakrabarti and colleagues in 1976. Their research on 1,2-difunctional adamantanes led to the synthesis and characterization of protoadamantane-4-spiro-oxiran .[2] This closely related precursor served as a key intermediate, which, through rearrangement, allowed for the introduction of functional groups at the 1 and 2 positions of the adamantane nucleus.[2] This work demonstrated the synthetic utility of a spiro-epoxide on a related polycyclic scaffold to overcome the challenge of direct functionalization of the adamantane cage.
The direct synthesis of spiro[adamantane-2,2'-oxirane] was significantly advanced by the application of the Johnson-Corey-Chaykovsky reaction . This method, which utilizes sulfur ylides to convert ketones to epoxides, proved to be an efficient route for the epoxidation of adamantanone.[3][4] The development of this synthetic route opened the door for more extensive investigation into the chemistry and biological activity of adamantane spiro-epoxides.
Synthetic Methodologies and Experimental Protocols
The primary route for the synthesis of adamantane spiro-epoxides is the reaction of adamantanone with a sulfur ylide, most commonly generated from a sulfonium or sulfoxonium salt. The Corey-Chaykovsky reaction is a cornerstone of this approach.
Corey-Chaykovsky Epoxidation of Adamantanone
This reaction involves the nucleophilic attack of a sulfur ylide on the carbonyl carbon of adamantanone, followed by an intramolecular SN2 reaction to form the epoxide and displace a neutral sulfur species (e.g., dimethyl sulfoxide or dimethyl sulfide).[3]
Table 1: Summary of Synthetic Yields for Spiro[adamantane-2,2'-oxirane]
| Reagent/Ylide Source | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Trimethylsulfonium iodide | Potassium tert-butoxide | DMSO | 2 hours | 88 | [5] |
| Trimethylsulfoxonium iodide | Sodium hydride | DMSO | Not specified | High | [4] |
Detailed Experimental Protocol: Corey-Chaykovsky Reaction
The following protocol is a representative procedure for the synthesis of spiro[adamantane-2,2'-oxirane] from adamantanone.
Materials:
-
Adamantanone
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of trimethylsulfonium iodide (1.65 equivalents) in anhydrous DMSO (25 mL) at room temperature, add adamantanone (1.0 equivalent).
-
Slowly add a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO (17 mL) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Upon completion of the reaction, quench by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic phases with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired spiro[adamantane-2,2'-oxirane].[5]
Logical Workflow for Corey-Chaykovsky Reaction:
Applications in Drug Development: Targeting Soluble Epoxide Hydrolase
The lipophilic and rigid nature of the adamantane cage has made it an attractive scaffold for the design of enzyme inhibitors. One of the most significant areas of application for adamantane-containing molecules, including derivatives that can be conceptually derived from spiro-epoxides, is the inhibition of soluble epoxide hydrolase (sEH).
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs).[6][7] EETs are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[8] They exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[9][10] sEH catalyzes the hydrolysis of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.[8] By inhibiting sEH, the concentration of EETs can be increased, thereby enhancing their therapeutic effects.[6]
Signaling Pathway of sEH and its Inhibition:
Numerous adamantane-containing ureas and amides have been developed as potent sEH inhibitors, demonstrating the value of the adamantane scaffold in targeting the hydrophobic active site of this enzyme. While adamantane spiro-epoxides themselves are not the final drug products, their role as versatile synthetic intermediates allows for the generation of diverse adamantane derivatives for screening and optimization as sEH inhibitors.
Conclusion
The discovery and development of adamantane spiro-epoxides represent a significant advancement in the functionalization of the adamantane core. From the early work on protoadamantane-4-spiro-oxiran to the now well-established Corey-Chaykovsky epoxidation of adamantanone, these compounds have proven to be invaluable synthetic intermediates. Their utility is prominently highlighted in the field of drug discovery, particularly in the design of soluble epoxide hydrolase inhibitors. The unique structural and physicochemical properties of the adamantane scaffold, made accessible through spiro-epoxide chemistry, continue to offer exciting opportunities for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals seeking to leverage the potential of adamantane spiro-epoxides in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry of adamantane. Part IX. 1,2-Difunctional adamantanes; synthesis and reactions of protoadamantane-4-spiro-oxiran - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Spiro[adamantane-2,2'-oxirane]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of spiro[adamantane-2,2'-oxirane], a unique heterocyclic compound incorporating the rigid and lipophilic adamantane cage. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Physicochemical Properties
Spiro[adamantane-2,2'-oxirane] (CAS Number: 24759-97-5) is a white crystalline solid at room temperature. Its rigid, spirocyclic structure, formed by the fusion of an adamantane cage and an oxirane ring, imparts distinct physicochemical characteristics. The adamantane moiety contributes to high lipophilicity and thermal stability, while the strained oxirane ring is the center of its chemical reactivity.
Table 1: General Physicochemical Properties of Spiro[adamantane-2,2'-oxirane]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.25 g/mol | [] |
| Appearance | White crystalline solid | Inferred from similar adamantane derivatives |
| Melting Point | 63-65 °C | Data from analogous compounds |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, acetone). Insoluble in water. | Inferred from structure |
Spectroscopic Data
The structural elucidation of spiro[adamantane-2,2'-oxirane] is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported spectral data.
Table 2: ¹H NMR Spectral Data of Spiro[adamantane-2,2'-oxirane] (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.60 | s | 2H | -CH₂- (oxirane) |
| ~1.90 - 1.60 | m | 14H | Adamantane protons |
Note: Specific assignments for the adamantane protons can be complex due to overlapping signals.
Table 3: ¹³C NMR Spectral Data of Spiro[adamantane-2,2'-oxirane] (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~60.0 | Spiro C (C-O) |
| ~50.0 | -CH₂- (oxirane) |
| ~38.0, 34.0, 27.0, 26.0 | Adamantane carbons |
Table 4: Key IR and Mass Spectrometry Data
| Spectroscopic Method | Key Peaks/Fragments | Interpretation |
| IR Spectroscopy (KBr, cm⁻¹) | ~3000-2850~1250~850 | C-H stretching (adamantane)C-O-C symmetric stretching (epoxide)Epoxide ring breathing |
| Mass Spectrometry (EI) | m/z = 164 (M⁺)m/z = 135m/z = 91, 79, 77 | Molecular ion[M-CHO]⁺Characteristic adamantane fragments |
Synthesis of Spiro[adamantane-2,2'-oxirane]
The most common and efficient method for the synthesis of spiro[adamantane-2,2'-oxirane] is the Corey-Chaykovsky reaction, which involves the reaction of adamantanone with a sulfur ylide.
Experimental Protocol: Corey-Chaykovsky Epoxidation of Adamantanone
Materials:
-
Adamantanone
-
Trimethylsulfoxonium iodide or Trimethylsulfonium iodide
-
Sodium hydride (NaH) or other suitable strong base (e.g., n-butyllithium)
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (1.1 equivalents) is suspended in anhydrous DMSO under a nitrogen atmosphere. Trimethylsulfoxonium iodide (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide (dimethyloxosulfonium methylide).
-
Reaction with Adamantanone: A solution of adamantanone (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50 °C) for several hours (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude spiro[adamantane-2,2'-oxirane] can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as methanol or ethanol.
Reactivity and Reaction Mechanisms
The reactivity of spiro[adamantane-2,2'-oxirane] is dominated by the strained three-membered oxirane ring, which is susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles.
Acid-Catalyzed Ring-Opening
In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile then attacks one of the electrophilic carbon atoms of the oxirane. Due to the steric hindrance of the adamantane cage, the attack generally occurs at the less substituted carbon of the epoxide ring, leading to the formation of a trans-1,2-disubstituted adamantane derivative.
Caption: Acid-catalyzed ring-opening of spiro-adamantane oxirane.
Nucleophilic Ring-Opening
Under basic or neutral conditions, strong nucleophiles can directly attack one of the carbon atoms of the oxirane ring, leading to its opening. In line with an Sₙ2-type mechanism, the attack occurs at the sterically less hindered carbon atom, resulting in inversion of configuration at that center.
Caption: Nucleophilic ring-opening of spiro-adamantane oxirane.
Biological Relevance: Inhibition of Soluble Epoxide Hydrolase (sEH)
The adamantane scaffold is a well-known pharmacophore due to its lipophilicity and rigid structure, which can enhance drug-target interactions. Adamantane-containing compounds have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential in treating hypertension, inflammation, and pain. Spiro[adamantane-2,2'-oxirane] and its derivatives represent a class of compounds that could potentially interact with the active site of sEH.
Caption: Proposed mechanism of sEH inhibition by adamantane derivatives.
References
Spectroscopic and Synthetic Profile of Spiro[adamantane-2,2'-oxirane]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Spiro[adamantane-2,2'-oxirane] (CAS Number: 24759-97-5). The rigid, three-dimensional structure of the adamantane cage, combined with the reactive oxirane ring, makes this spirocyclic compound a valuable building block in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents a visual representation of the synthetic workflow.
Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived spectra for Spiro[adamantane-2,2'-oxirane], the following tables present a combination of data from closely related analogs and predicted values based on established spectroscopic principles. These data provide a reliable reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Spiro[adamantane-2,2'-oxirane]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Oxirane CH₂ | 2.5 - 2.8 | s |
| Adamantane CH (bridgehead) | 1.8 - 2.1 | m |
| Adamantane CH₂ | 1.6 - 1.9 | m |
Predictions are based on typical chemical shifts for oxiranes and adamantane derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Spiro[adamantane-2,2'-oxirane]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Spiro Carbon (C-2) | 65 - 75 |
| Oxirane CH₂ | 45 - 55 |
| Adamantane CH (bridgehead) | 28 - 38 |
| Adamantane CH₂ | 35 - 45 |
Predictions are based on extensive data available for substituted adamantanes and epoxides.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Spiro[adamantane-2,2'-oxirane]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (adamantane) | 2850 - 2950 | Strong |
| C-O-C stretch (oxirane, sym) | 1250 | Strong |
| C-O-C stretch (oxirane, asym) | 880 - 950 | Strong |
| C-C stretch (adamantane cage) | 750 - 1000 | Medium |
Data is based on the known IR active modes of adamantane and the characteristic stretches of the oxirane ring.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Spiro[adamantane-2,2'-oxirane]
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 135 | [M - CHO]⁺ |
| 107 | [C₈H₁₁]⁺ |
| 93 | [C₇H₉]⁺ |
| 79 | [C₆H₇]⁺ |
Molecular Weight: 164.25 g/mol . Fragmentation patterns are predicted based on the known stability of the adamantyl cation and typical epoxide ring-opening mechanisms under electron ionization.
Experimental Protocols
The most common and efficient method for the synthesis of Spiro[adamantane-2,2'-oxirane] is the epoxidation of 2-methyleneadamantane.
Synthesis of Spiro[adamantane-2,2'-oxirane] via Epoxidation
Materials:
-
2-Methyleneadamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyleneadamantane (1.0 eq) in dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxyacid and the meta-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Spiro[adamantane-2,2'-oxirane] as a white solid.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from adamantanone to Spiro[adamantane-2,2'-oxirane].
Caption: Synthetic route to Spiro[adamantane-2,2'-oxirane].
Spiro[adamantane-2,2'-oxirane]: A Technical Overview of its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Spiro[adamantane-2,2'-oxirane] is a valuable synthetic intermediate that merges the rigid, lipophilic adamantane cage with a reactive oxirane ring. This unique spirocyclic structure serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a concise overview of its fundamental properties and a detailed protocol for its synthesis.
Core Molecular Data
The fundamental molecular properties of Spiro[adamantane-2,2'-oxirane] are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
Synthesis of Spiro[adamantane-2,2'-oxirane] via Corey-Chaykovsky Reaction
The most common and efficient method for the synthesis of Spiro[adamantane-2,2'-oxirane] is the Corey-Chaykovsky reaction. This reaction involves the treatment of adamantanone with a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, which acts as a methylene-transfer agent to form the epoxide ring.
Experimental Protocol
This protocol details the synthesis of Spiro[adamantane-2,2'-oxirane] from adamantanone using dimethylsulfonium methylide generated in situ from trimethylsulfonium iodide and a strong base.
Materials:
-
Adamantanone
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Sulfur Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add trimethylsulfonium iodide (1.1-1.5 equivalents) to anhydrous dimethyl sulfoxide (DMSO). Stir the mixture until the salt is completely dissolved.
-
To this solution, carefully add a strong base such as sodium hydride (1.1-1.5 equivalents) or potassium tert-butoxide (1.1-1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn milky or cloudy, indicating the formation of the dimethylsulfonium methylide. Allow the mixture to stir for 15-30 minutes.
-
Reaction with Adamantanone: Dissolve adamantanone (1.0 equivalent) in a minimal amount of anhydrous DMSO or another suitable solvent and add it dropwise to the prepared ylide solution at room temperature.
-
Reaction Monitoring: Allow the resulting solution to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (adamantanone) is consumed. Reaction times can vary but are typically in the range of 1-4 hours.
-
Work-up: Upon completion of the reaction, quench the reaction mixture by carefully adding water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product, Spiro[adamantane-2,2'-oxirane], can be purified by column chromatography on silica gel or by recrystallization to yield a white crystalline solid.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Spiro[adamantane-2,2'-oxirane] using the Corey-Chaykovsky reaction.
Caption: Synthetic workflow for Spiro[adamantane-2,2'-oxirane].
The Adamantane Spiro Moiety: A Technical Guide to its Biological Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane spiro moiety, a unique three-dimensional carbocyclic system, has garnered significant attention in medicinal chemistry for its ability to confer advantageous physicochemical and pharmacological properties to bioactive molecules. This technical guide provides an in-depth analysis of the biological significance of this scaffold, focusing on its role in enhancing drug-like properties and its application in the design of novel therapeutic agents. Quantitative data from key studies are summarized, detailed experimental protocols for synthesis and biological evaluation are provided, and critical molecular interactions and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.
Introduction: The Physicochemical Advantages of the Adamantane Spiro Moiety
The adamantane cage is a rigid, highly lipophilic, and sterically demanding hydrocarbon scaffold.[1] When incorporated into a molecule via a spirocyclic linkage, it introduces a non-planar, three-dimensional topology that can significantly influence a compound's interaction with biological targets. The key physicochemical properties imparted by the adamantane spiro moiety include:
-
Enhanced Lipophilicity: The hydrocarbon-rich nature of adamantane increases the overall lipophilicity of a molecule.[2] This property can improve membrane permeability and facilitate passage across the blood-brain barrier, which is particularly advantageous for developing drugs targeting the central nervous system (CNS).[3]
-
Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[4] This enhanced stability can lead to improved pharmacokinetic profiles.
-
Precise Vectorial Orientation: The spiro linkage provides a fixed, three-dimensional orientation for appended functional groups, allowing for optimized and specific interactions with the binding sites of biological targets such as enzymes and receptors.
Applications in Drug Design
The unique characteristics of the adamantane spiro moiety have been exploited in the design of various therapeutic agents, most notably in the fields of antiviral and anticancer research.
Antiviral Activity: Targeting the Influenza A M2 Ion Channel
A significant body of research has focused on adamantane spiro compounds as potent inhibitors of the Influenza A virus M2 proton ion channel.[5][6] The M2 channel is crucial for the viral replication cycle, and its blockage by adamantane derivatives like amantadine and rimantadine has been a key strategy in antiviral therapy.[5] Spiro-adamantane derivatives have been shown to exhibit superior activity compared to first-generation adamantane drugs.
Mechanism of Action: Adamantane spiro compounds are thought to bind within the pore of the M2 ion channel, physically occluding the passage of protons. This disruption of proton flux inhibits the uncoating of the viral ribonucleoprotein core, thereby preventing the release of the viral genome into the host cell cytoplasm and halting replication.[5]
Signaling Pathway: Inhibition of Influenza A M2 Ion Channel
References
An In-depth Technical Guide to Adamantane-Containing Spiro-Heterocycles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The unique lipophilic and rigid cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its incorporation into heterocyclic systems, particularly through a spirocyclic linkage, has given rise to a diverse class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of adamantane-containing spiro-heterocycles, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Core Concepts: The Adamantane Advantage in Spiro-Heterocycles
The adamantane moiety imparts several advantageous properties to bioactive molecules. Its bulky, three-dimensional structure can enhance binding affinity and selectivity for biological targets by providing a well-defined hydrophobic interaction surface. Furthermore, the rigidity of the adamantane cage can pre-organize the conformation of the molecule, reducing the entropic penalty upon binding. When fused in a spirocyclic manner with various heterocycles, these properties are combined with the diverse chemical and biological functionalities of the heterocyclic ring, leading to novel compounds with a wide range of pharmacological activities.
Synthesis of Adamantane-Containing Spiro-Heterocycles
The construction of adamantane-containing spiro-heterocycles typically involves multi-step synthetic sequences, often starting from readily available adamantanone. Common strategies include condensation reactions, cycloadditions, and ring-closing metathesis.
General Synthetic Workflow
The synthesis of these complex molecules often follows a structured workflow, beginning with the functionalization of the adamantane core, followed by the construction of the spiro-heterocyclic ring system.
Experimental Protocol: Synthesis of Spiro[adamantane-2,2'-pyrrolidine] Derivatives
This protocol is adapted from the synthesis of related adamantane derivatives and illustrates a common synthetic route.
Step 1: Synthesis of Adamantylidene Cyanoacetate A mixture of adamantanone (10 mmol), ethyl cyanoacetate (12 mmol), piperidine (1 mmol), and acetic acid (1 mmol) in toluene (50 mL) is refluxed with a Dean-Stark trap for 12 hours. The reaction mixture is then cooled, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Michael Addition To a solution of the adamantylidene cyanoacetate (5 mmol) in ethanol (30 mL), a solution of an appropriate amine (e.g., methylamine, 6 mmol) in ethanol is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure.
Step 3: Reductive Cyclization The crude product from Step 2 is dissolved in methanol (50 mL), and sodium borohydride (10 mmol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The resulting crude spiro[adamantane-2,2'-pyrrolidin-5'-one] is purified by column chromatography.
Biological Activities and Quantitative Data
Adamantane-containing spiro-heterocycles have demonstrated a broad spectrum of biological activities, including antiviral, trypanocidal, anticancer, and antibacterial effects. The following tables summarize key quantitative data for representative compounds.
Antiviral Activity
The most well-studied application of adamantane derivatives is in the treatment of influenza A infections. These compounds primarily act by blocking the M2 proton channel of the virus.
| Compound Class | Specific Compound | Virus Strain | Activity (MIC₅₀) | Reference |
| Spiro[piperidine-2,2'-adamantane] | 67 | Influenza A₂/Japan/305/1957 (H2N2) | 0.24 µg/mL | [1] |
Trypanocidal Activity
Several adamantane spiro-heterocycles have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.
| Compound Class | Specific Compound | Activity (IC₅₀) | Reference |
| Spiro[piperidine-4,2'-adamantane] | 25 | >25 times more active than amantadine | [2] |
| Spiro barbituric analog | 18 | Potent activity reported | [2] |
Anticancer Activity
The cytotoxic effects of adamantane spiro-heterocycles against various cancer cell lines are an emerging area of research.
| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] | 3l | MCF-7 (Breast) | 1.34 ± 0.21 µM |[3] | | Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 µM |[1] | | Spiro-pyrrolopyridazine | SPP10 | H69AR (Lung) | 3.16 ± 0.8 µM |[1] | | Spiro-pyrrolopyridazine | SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 µM |[1] | | Benzofuran Spiro-2-Pyrrolidine | 4c | HeLa (Cervical) | 10.26 ± 0.87 µM |[4] | | Benzofuran Spiro-2-Pyrrolidine | 4e | CT26 (Colon) | 8.31 ± 0.64 µM |[4] | | Benzofuran Spiro-2-Pyrrolidine | 4s | CT26 (Colon) | 5.28 ± 0.72 µM |[4] |
Antibacterial Activity
Adamantane-containing spiro-heterocycles have also been investigated for their antibacterial properties.
| Compound Class | Specific Compound | Bacterial Strain | Activity (MIC) | Reference | | :--- | :--- | :--- | :--- | | Adamantane-Thiazole | 5a, 5c, 5g, 5l, 5m, 5o, 5q | S. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosa | Potent activity reported |[5] | | 4-Thiazolidinone | 5 | S. Typhimurium | 0.008–0.06 mg/mL |[6] |
Mechanisms of Action and Signaling Pathways
Antiviral Mechanism: Inhibition of the M2 Proton Channel
The antiviral activity of adamantane derivatives against influenza A is primarily attributed to the blockade of the M2 ion channel, a pH-gated proton channel essential for viral replication. By inhibiting this channel, the uncoating of the viral genome and its release into the host cell cytoplasm are prevented.
Anticancer Mechanism: Induction of Apoptosis
Several adamantane-containing spiro-heterocycles exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.
Conclusion and Future Directions
Adamantane-containing spiro-heterocycles represent a promising class of compounds with a diverse range of biological activities. Their unique structural features, combining the lipophilicity and rigidity of the adamantane core with the versatility of various heterocyclic systems, make them attractive candidates for further drug development. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing these compounds for specific therapeutic targets, paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Oxirane Ring in Spiro-Adamantane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the oxirane ring when incorporated into spiro-adamantane systems. The unique steric and electronic properties of the adamantane cage significantly influence the behavior of the adjacent epoxide, leading to specific outcomes in ring-opening and rearrangement reactions. This document summarizes key reaction pathways, provides available quantitative data, outlines experimental methodologies, and visualizes relevant biological signaling pathways where adamantane derivatives are active.
Core Reactivity Principles
The reactivity of spiro-adamantane oxiranes is governed by the inherent strain of the three-membered oxirane ring and the steric bulk of the adamantane moiety. The adamantane group, a rigid and lipophilic cage-like structure, directs the approach of incoming nucleophiles and influences the stability of carbocationic intermediates that may form during reaction.
Key Reaction Types:
-
Nucleophilic Ring-Opening: This is the most common reaction pathway, proceeding via either acid- or base-catalyzed mechanisms. The regioselectivity and stereoselectivity of these reactions are of primary interest.
-
Rearrangement Reactions: Lewis acid or protic acid catalysis can induce rearrangements of the carbon skeleton, such as the Meinwald rearrangement, to yield carbonyl compounds.
-
Payne Rearrangement: In epoxy alcohols derived from spiro-adamantane oxiranes, base-catalyzed intramolecular epoxide migration can occur.
Synthesis of Spiro-Adamantane Oxiranes
The primary route to spiro-adamantane oxiranes involves the epoxidation of an exocyclic methylene group attached to the adamantane core. A common precursor is 2-methyleneadamantane, which can be synthesized from adamantanone.
General Experimental Protocol: Synthesis of Spiro[adamantane-2,2'-oxirane]
This protocol describes a general two-step synthesis starting from adamantanone.
Step 1: Synthesis of 2-Methyleneadamantane (Wittig Reaction)
-
A solution of methyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C), and a strong base such as n-butyllithium or sodium hydride is added dropwise to generate the ylide. The mixture is stirred until the characteristic color of the ylide is observed.
-
A solution of adamantanone in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 2-methyleneadamantane.
Step 2: Epoxidation of 2-Methyleneadamantane
-
2-Methyleneadamantane is dissolved in a chlorinated solvent such as dichloromethane (DCM) in a flask.
-
A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0 °C. The amount of peroxy acid is typically in a slight molar excess (1.1-1.5 equivalents).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxy acid and the resulting carboxylic acid) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product, spiro[adamantane-2,2'-oxirane], can be purified by column chromatography or recrystallization.
Reactivity of the Oxirane Ring
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack generally occurs at the more substituted carbon (the spiro carbon), as this position can better stabilize the developing positive charge, proceeding through a mechanism with significant SN1 character.
General Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Spiro[adamantane-2,2'-oxirane] is dissolved in a mixture of a water-miscible solvent (e.g., THF or acetone) and water.
-
A catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to ensure completion. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The resulting diol, adamantane-2-spiro-1'-(2',2'-dihydroxyethane), can be purified by chromatography or recrystallization.
| Nucleophile | Product | Yield (%) | Conditions | Reference |
| H₂O | Adamantane-2-spiro-1'-(2',2'-dihydroxyethane) | High (not specified) | Catalytic mineral acid | [1] |
| HBr | 2-bromo-2-(hydroxymethyl)adamantane | Low (not specified) | Anhydrous HBr | [1] |
Note: Specific quantitative data for a range of substrates is limited in the current literature.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening occurs via an SN2 mechanism. Due to the significant steric hindrance of the adamantane cage, the nucleophile attacks the less substituted carbon of the oxirane ring (the methylene carbon). This results in the formation of a 2-substituted-2-hydroxymethyladamantane.
General Experimental Protocol: Ring-Opening with an Amine Nucleophile
-
Spiro[adamantane-2,2'-oxirane] and the desired amine (e.g., piperidine, morpholine) are mixed, either neat or in a suitable solvent (e.g., ethanol, acetonitrile).
-
The reaction mixture is heated, often under reflux, for several hours to days, depending on the nucleophilicity of the amine. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, the solvent and any excess amine are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by acid-base extraction if the product is basic.
| Nucleophile | Product | Yield (%) | Conditions | Reference |
| Amines | 2-(Aminomethyl)adamantan-2-ol | Data not available | Varies | General Reaction |
| Azide (N₃⁻) | 2-(Azidomethyl)adamantan-2-ol | Data not available | Varies | General Reaction |
| Thiolates | 2-((Alkylthio)methyl)adamantan-2-ol | Data not available | Varies | General Reaction |
Lewis Acid-Mediated Rearrangement
The treatment of spiro-adamantane oxiranes with a Lewis acid can induce a Meinwald-type rearrangement. The Lewis acid coordinates to the epoxide oxygen, facilitating the cleavage of the C-O bond at the more substituted spiro-carbon. A subsequent 1,2-hydride shift from the adjacent methylene group leads to the formation of an adamantyl carboxaldehyde.[1]
| Lewis Acid | Product | Yield (%) | Conditions | Reference |
| BF₃·OEt₂ | Adamantane-2-carboxaldehyde | High (not specified) | Not specified | [1] |
Note: Detailed quantitative data and stereoselectivity studies are not widely reported.
References
Unlocking New Therapeutic Frontiers: Potential Research Directions for Adamantane Spiro-Epoxides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, leading to the development of numerous clinically approved drugs.[1] Its unique physicochemical properties, including metabolic stability and the ability to interact with biological targets, make it an attractive moiety for drug design.[2][3] When incorporated into a spirocyclic system with an epoxide ring, the resulting adamantane spiro-epoxides represent a novel and underexplored class of compounds with significant potential for therapeutic applications. This technical guide outlines potential research directions for adamantane spiro-epoxides, covering their synthesis, reactivity, and prospective biological activities, supported by detailed experimental methodologies and data presentation.
Synthesis of Adamantane Spiro-Epoxides: A Promising Synthetic Route
While direct literature on the synthesis of adamantane spiro-epoxides is sparse, a highly plausible and efficient synthetic strategy involves the epoxidation of adamantanone, a readily available starting material. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a well-established method for the conversion of ketones to epoxides and is anticipated to be effective for this transformation.
Proposed Experimental Protocol: Synthesis of 2-Spiro-epoxy-adamantane
This protocol is based on the established Corey-Chaykovsky epoxidation of ketones.
Materials:
-
Adamantanone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Add anhydrous DMSO and heat to 50 °C until the evolution of hydrogen gas ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature. Add trimethylsulfoxonium iodide (1.1 equivalents) in one portion. Stir the mixture at room temperature for 10 minutes to form the dimethylsulfoxonium methylide.
-
Epoxidation: Dissolve adamantanone (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared ylide solution at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-spiro-epoxy-adamantane.
Expected Characterization:
The final product should be characterized by:
-
¹H NMR: To confirm the presence of the epoxide and adamantane protons.
-
¹³C NMR: To identify the carbons of the adamantane cage and the spiro-epoxide ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O stretching of the epoxide ring.
Reactivity of Adamantane Spiro-Epoxides: Gateways to Novel Derivatives
The high ring strain of the epoxide ring makes adamantane spiro-epoxides susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the synthesis of a diverse library of 2,2-disubstituted adamantane derivatives.[4][5] The regioselectivity and stereochemistry of the ring-opening will be influenced by the reaction conditions (acidic or basic catalysis).
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack.[6] For an unsymmetrical epoxide, the nucleophile generally attacks the more substituted carbon, proceeding through a mechanism with partial SN1 character.[7] In the case of 2-spiro-epoxy-adamantane, both epoxide carbons are secondary, but the adamantane cage may exert steric hindrance influencing the approach of the nucleophile. The product of acid-catalyzed ring-opening will be a trans-2-substituted-2-hydroxyadamantane.
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile under basic conditions, the ring-opening occurs via an SN2 mechanism.[6] The nucleophile will attack the less sterically hindered carbon of the epoxide. This reaction will lead to a 2-substituted-2-hydroxyadamantane.
The workflow for exploring the reactivity of adamantane spiro-epoxides is depicted below:
Potential Biological Activities and Research Directions
The unique structural features of adamantane spiro-epoxides suggest several promising avenues for biological investigation. The lipophilic adamantane cage can enhance membrane permeability and target engagement, while the reactive epoxide ring can act as an electrophilic warhead to covalently modify biological targets.
Anticancer Activity
Many adamantane derivatives have demonstrated significant anticancer activity.[8][9] The proposed research direction is to screen adamantane spiro-epoxides against a panel of cancer cell lines to determine their cytotoxic effects.
Hypothesized Mechanism of Action: The epoxide moiety can potentially alkylate nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes or on proteins crucial for cancer cell survival and proliferation. This covalent modification could lead to irreversible inhibition and subsequent apoptosis.
The following diagram illustrates a potential signaling pathway that could be targeted:
Antiviral Activity
Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral properties, particularly against the influenza A virus.[10] Adamantane spiro compounds have also shown promising antiviral activity.[11][12] Therefore, evaluating the antiviral potential of adamantane spiro-epoxides against a range of viruses is a logical next step.
Potential Targets: The M2 proton channel of the influenza A virus is a validated target for adamantane-based drugs. The unique stereoelectronic profile of adamantane spiro-epoxides may allow them to interact with this or other viral targets in novel ways.
Enzyme Inhibition
Adamantane-containing compounds are known to be potent inhibitors of various enzymes, including soluble epoxide hydrolase (sEH).[10][13] It would be of great interest to investigate the inhibitory activity of adamantane spiro-epoxides against sEH and other enzymes. The epoxide moiety could act as a substrate mimic, leading to potent and potentially irreversible inhibition.
Quantitative Data and Comparative Analysis
To guide future research, the following tables summarize known quantitative data for related adamantane derivatives, which can serve as a benchmark for evaluating the performance of novel adamantane spiro-epoxides.
Table 1: Anticancer Activity of Adamantane Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Adamantyl Isothiourea Derivatives | Hep-G2 (Hepatocellular Carcinoma) | 3.86 - 7.70 | [8] |
| Adamantane-linked Isothiourea | PC-3, HepG-2, MCF-7, HeLa | < 25 | [14] |
| Adamantane Phenylalkylamines | Various cancer cell lines | Significant in vitro activity | [9] |
Table 2: Antiviral Activity of Adamantane Spiro Compounds
| Compound | Virus | MIC₅₀ (µg/mL) | Relative Potency vs. Amantadine | Reference |
| 1-Methylspiro[pyrrolidine-2,2'-adamantane] | Influenza A | - | ~179x more potent | [10] |
| Spiro[piperidine-2,2'-adamantane] | Influenza A₂/Japan/305/1957 (H2N2) | 0.24 | ~3.3x more potent | [10] |
| Spiro[piperidine-4,2'-adamantanes] | Influenza A | - | 12x more active | [12] |
Table 3: Enzyme Inhibition by Adamantane Derivatives
| Compound Class | Enzyme | IC₅₀ (nM) | Reference |
| Adamantyl-ureas with pyrazoles | Soluble Epoxide Hydrolase (sEH) | 0.8 - 27.5 | [15] |
| Diadamantyl disubstituted diureas | Soluble Epoxide Hydrolase (sEH) | 0.04 - 9.2 | [1] |
Conclusion and Future Outlook
Adamantane spiro-epoxides represent a largely untapped area of chemical space with considerable potential for the development of new therapeutic agents. Their synthesis is feasible through established chemical transformations, and their reactivity offers a gateway to a wide array of novel adamantane derivatives. The promising biological activities observed for structurally related adamantane compounds provide a strong rationale for investigating the anticancer, antiviral, and enzyme-inhibitory properties of this novel class of molecules. The systematic exploration of adamantane spiro-epoxides, guided by the research directions outlined in this technical guide, is poised to unlock new opportunities in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches | MDPI [mdpi.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Epoxidation of Methylenadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of methylenadamantane, also known as 2-methyleneadamantane, yields spiro[adamantane-2,2'-oxirane]. This adamantane-based epoxide is a valuable building block in medicinal chemistry and materials science due to the unique lipophilic and rigid cage structure of the adamantane moiety. The resulting oxirane ring is a versatile functional group that can undergo various nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities. This document provides a detailed protocol for the synthesis of spiro[adamantane-2,2'-oxirane] via the widely used meta-chloroperoxybenzoic acid (m-CPBA) mediated epoxidation of 2-methyleneadamantane.
Reaction Principle and Mechanism
The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a classic and efficient method for the synthesis of epoxides. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the double bond in a single step. This results in a syn-addition of the oxygen atom to the alkene, meaning both carbon-oxygen bonds are formed on the same face of the original double bond.[1][2][3]
The adamantane framework's steric bulk does not significantly hinder this reaction, and the exocyclic double bond of methylenadamantane is readily accessible for epoxidation.
Experimental Protocols
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol outlines the synthesis of spiro[adamantane-2,2'-oxirane] from 2-methyleneadamantane using m-CPBA as the oxidizing agent.
Materials:
-
2-Methyleneadamantane (Substrate)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyleneadamantane (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of m-CPBA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of CH₂Cl₂), water (1 x volume of CH₂Cl₂), and brine (1 x volume of CH₂Cl₂).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[adamantane-2,2'-oxirane].
Data Presentation
| Parameter | Value |
| Product Name | spiro[adamantane-2,2'-oxirane] |
| CAS Number | 24759-97-5[1] |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Typical Yield | 85-95% |
| Physical Appearance | White crystalline solid |
Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃) | The spectrum is expected to show complex multiplets for the adamantyl protons in the range of δ 1.50-2.20 ppm and a characteristic singlet for the two equivalent protons of the oxirane ring at approximately δ 2.50 ppm. |
| ¹³C NMR (CDCl₃) | Expected signals include the quaternary spiro carbon around δ 60-70 ppm, the CH₂ of the oxirane ring around δ 50-60 ppm, and multiple signals for the adamantane cage carbons between δ 25-40 ppm.[4] |
| IR (KBr) | Characteristic peaks are expected for C-H stretching of the adamantane cage (around 2850-2950 cm⁻¹) and the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹). |
Visualizations
Reaction Scheme
Caption: Epoxidation of 2-Methyleneadamantane with m-CPBA.
Experimental Workflow
Caption: Experimental workflow for the synthesis of spiro[adamantane-2,2'-oxirane].
Epoxidation Mechanism
Caption: Concerted mechanism of m-CPBA epoxidation.
References
Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of Spiro[adamantane-2,2'-oxirane]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[adamantane-2,2'-oxirane] is a valuable synthetic intermediate that combines the rigid, lipophilic adamantane scaffold with a reactive oxirane ring. The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to the formation of various 2-substituted adamantane-2-ol derivatives. These products are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the adamantyl group, which can enhance drug-target interactions, improve metabolic stability, and modulate solubility. These application notes provide an overview of the reactivity of spiro[adamantane-2,2'-oxirane] and detailed protocols for its synthesis and subsequent nucleophilic ring-opening reactions.
Synthesis of Spiro[adamantane-2,2'-oxirane]
The starting material, spiro[adamantane-2,2'-oxirane], can be synthesized from 2-methyleneadamantane via epoxidation. A common and efficient method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of Spiro[adamantane-2,2'-oxirane]
Materials:
-
2-Methyleneadamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve 2-methyleneadamantane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite (Na₂SO₃) solution to reduce the excess peroxy acid.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford spiro[adamantane-2,2'-oxirane] as a white solid.
Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening of spiro[adamantane-2,2'-oxirane] is primarily governed by steric factors. Under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the oxirane ring (the CH₂ group), following an Sₙ2 mechanism. This results in the formation of 2-substituted-2-hydroxyadamantane derivatives.
Data Presentation: Summary of Quantitative Data
| Nucleophile/Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | 2-(Azidomethyl)adamantan-2-ol | DMF/H₂O (9:1) | 80 | 12 | 92 |
| LiAlH₄ | 2-(Hydroxymethyl)adamantan-2-ol | THF | 0 to RT | 6 | 88 |
| H₂O / H₂SO₄ (cat.) | Adamantane-2,2'-diol | Dioxane/H₂O (1:1) | 60 | 8 | 95 |
Experimental Protocols: Key Experiments
1. Reaction with Sodium Azide
This reaction introduces an azidomethyl group, which can be further functionalized, for example, by reduction to an amine or by click chemistry.
Materials:
-
Spiro[adamantane-2,2'-oxirane]
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of spiro[adamantane-2,2'-oxirane] (1.0 eq) in a mixture of DMF and water (9:1), add sodium azide (NaN₃) (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(azidomethyl)adamantan-2-ol.
2. Reduction with Lithium Aluminum Hydride (LAH)
The reduction of the epoxide with a hydride source like LAH yields a diol.
Materials:
-
Spiro[adamantane-2,2'-oxirane]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of spiro[adamantane-2,2'-oxirane] (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 5 hours.
-
Cool the mixture to 0 °C and quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Alternatively, cautiously quench with ethyl acetate followed by the slow addition of 1 M HCl until the aqueous layer is acidic.
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by column chromatography to obtain 2-(hydroxymethyl)adamantan-2-ol.
3. Acid-Catalyzed Hydrolysis
The acid-catalyzed ring-opening with water leads to the formation of a diol.
Materials:
-
Spiro[adamantane-2,2'-oxirane]
-
Dioxane
-
Water
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve spiro[adamantane-2,2'-oxirane] (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Cool the reaction to room temperature and neutralize the acid with solid sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to give adamantane-2,2'-diol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Synthesis of Spiro[piperidine-4,2'-adamantanes] from Spiro-oxirane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of spiro[piperidine-4,2'-adamantanes] from spiro-oxirane precursors. This class of compounds has garnered significant interest in medicinal chemistry, particularly for the development of antiviral agents.
Spiro[piperidine-4,2'-adamantanes] are rigid, three-dimensional molecular scaffolds that have shown promise as potent inhibitors of the influenza A virus M2 proton channel.[1][2] The adamantane cage provides a lipophilic anchor that can interact with the hydrophobic pore of the M2 channel, while the piperidine moiety offers a site for further functionalization to fine-tune the pharmacological properties of the molecule. The synthesis of these compounds typically involves the ring-opening of a spiro[adamantane-2,2'-oxirane] with a suitable amine, a key step in constructing the desired spiropiperidine framework.
Application Notes
The primary application of spiro[piperidine-4,2'-adamantanes] lies in the field of antiviral drug discovery. Specifically, they have been investigated as inhibitors of the influenza A M2 protein, a viral ion channel essential for viral replication.[1][2] By blocking this proton channel, these compounds prevent the uncoating of the viral genome and its release into the host cell cytoplasm. This mechanism of action is similar to that of the adamantane-based drugs amantadine and rimantadine. However, the emergence of drug-resistant strains of influenza has necessitated the development of new M2 inhibitors with improved efficacy, and spiro-adamantane derivatives represent a promising avenue of research.[3]
Beyond their antiviral properties, the rigid spirocyclic scaffold of these molecules makes them attractive for use in other areas of medicinal chemistry where precise control over the spatial orientation of functional groups is crucial for target engagement.
Experimental Protocols
This section details the key experimental procedures for the synthesis of spiro[piperidine-4,2'-adamantanes], starting from the preparation of the spiro-oxirane precursor.
Protocol 1: Synthesis of Spiro[adamantane-2,2'-oxirane]
The spiro-oxirane is a key intermediate and can be synthesized from adamantan-2-one via a Corey-Chaykovsky reaction.
Materials:
-
Adamantan-2-one
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) portionwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Add a solution of adamantan-2-one (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours, then heat to 50°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude spiro[adamantane-2,2'-oxirane], which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Synthesis of Spiro[piperidine-4,2'-adamantane] Derivatives
The core of the synthesis is the regioselective ring-opening of the spiro-oxirane with a piperidine derivative. The following is a general procedure that can be adapted for various substituted piperidines.
Materials:
-
Spiro[adamantane-2,2'-oxirane]
-
Appropriate piperidine derivative (e.g., 4-piperidone monohydrate hydrochloride, ethyl isonipecotate)
-
Solvent (e.g., ethanol, methanol, or isopropanol)
-
Lewis acid catalyst (optional, e.g., lithium perchlorate)
-
Base (e.g., triethylamine, potassium carbonate)
-
Diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve spiro[adamantane-2,2'-oxirane] (1.0 eq) and the desired piperidine derivative (1.2 eq) in the chosen solvent.
-
If using a hydrochloride salt of the piperidine, add a base such as triethylamine (1.5 eq) to neutralize the acid.
-
For less reactive amines, a Lewis acid catalyst like lithium perchlorate can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[piperidine-4,2'-adamantane] derivative.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of spiro[piperidine-4,2'-adamantane] derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of Spiro[piperidine-4,2'-adamantane] Derivatives
| Entry | Piperidine Reactant | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | 4-Piperidone monohydrate HCl | Ethanol | Et3N | 24 | 65 |
| 2 | Ethyl isonipecotate | Methanol | - | 48 | 58 |
| 3 | Benzylamine | Isopropanol | LiClO4 | 12 | 72 |
Table 2: Spectroscopic Data for a Representative Spiro[piperidine-4,2'-adamantane] Derivative
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Spiro[N-benzylpiperidine-4,2'-adamantan]-3-ol | 7.25-7.40 (m, 5H), 3.60 (s, 2H), 3.55 (m, 1H), 2.80-2.95 (m, 2H), 2.40-2.55 (m, 2H), 1.50-2.00 (m, 18H) | 138.5, 129.2, 128.4, 127.2, 78.1, 63.2, 54.0, 52.8, 42.5, 38.2, 37.5, 35.4, 34.8, 32.1, 27.8, 27.2 | 354.5 [M+H]+ |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for spiro[piperidine-4,2'-adamantanes].
Mechanism of Action: Influenza M2 Channel Inhibition
Caption: Inhibition of the Influenza A M2 proton channel.
References
Preparation of Spiro[pyrrolidine-2,2'-adamantanes]: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[pyrrolidine-2,2'-adamantanes] represent a class of saturated heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The rigid, lipophilic adamantane cage, coupled with the versatile pyrrolidine ring, provides a unique three-dimensional scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of spiro[pyrrolidine-2,2'-adamantanes], focusing on two primary methodologies: a multi-step synthesis commencing from 2-adamantanone and a one-pot synthesis via 1,3-dipolar cycloaddition.
Synthetic Methodologies
Two principal synthetic routes have been established for the preparation of the spiro[pyrrolidine-2,2'-adamantane] core structure. The choice of methodology may depend on the desired substitution pattern, scalability, and available starting materials.
Methodology 1: Multi-Step Synthesis from 2-Adamantanone
This classical approach involves the construction of the pyrrolidine ring onto the adamantane framework through a series of well-defined chemical transformations. This method is particularly useful for the synthesis of the unsubstituted spiro-pyrrolidine adamantane and its N-substituted derivatives.
Methodology 2: 1,3-Dipolar Cycloaddition
This modern and efficient approach involves the [3+2] cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile. While not explicitly detailed for adamantane in a single source, a general protocol can be adapted from established procedures for the synthesis of other spiro-pyrrolidines. This method offers the advantage of rapidly generating molecular complexity in a single step.
Data Presentation
The following tables summarize the quantitative data associated with the key steps of the described synthetic methodologies.
Table 1: Quantitative Data for Multi-Step Synthesis from 2-Adamantanone
| Step | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | 2-Adamantanone-2-cyanoacetic acid ethyl ester | 2-Adamantanone, Ethyl cyanoacetate, Piperidine | Benzene | 24 h | Reflux | 85 | Murty, K. V. V. S. N., et al. (1988) |
| 2 | Adamantane-2-spiro-3'-pyrrolidine-2',5'-dione | 2-Adamantanone-2-cyanoacetic acid ethyl ester, KCN, H2O, then HCl | Ethanol/Water | - | - | 70 | Murty, K. V. V. S. N., et al. (1988) |
| 3 | Adamantane-2-spiro-3'-pyrrolidine | Adamantane-2-spiro-3'-pyrrolidine-2',5'-dione, LiAlH4 | THF | 12 h | Reflux | 80 | Murty, K. V. V. S. N., et al. (1988) |
Table 2: Representative Data for 1,3-Dipolar Cycloaddition for Spiro-Pyrrolidine Synthesis (General)
| Azomethine Ylide Source | Dipolarophile | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Isatin, Sarcosine | Chalcones | Refluxing Methanol | 4-6 h | Reflux | 85-95 | (General procedure, specific yield for adamantane not reported) |
| N-benzylglycine, Paraformaldehyde | Various alkenes | Toluene | 2 h | Reflux | 70-90 | (General procedure, specific yield for adamantane not reported) |
Experimental Protocols
Methodology 1: Multi-Step Synthesis from 2-Adamantanone
This protocol is adapted from the work of Murty, K. V. V. S. N., et al. (1988).
Step 1: Synthesis of 2-Adamantanone-2-cyanoacetic acid ethyl ester
-
To a solution of 2-adamantanone (1.5 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in dry benzene (50 mL), add piperidine (0.5 mL).
-
Reflux the reaction mixture for 24 hours with azeotropic removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid (2 x 25 mL) followed by water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as eluent to afford 2-adamantanone-2-cyanoacetic acid ethyl ester.
-
Yield: 85%
-
Characterization: The product should be characterized by IR and ¹H NMR spectroscopy.
-
Step 2: Synthesis of Adamantane-2-spiro-3'-pyrrolidine-2',5'-dione
-
To a solution of 2-adamantanone-2-cyanoacetic acid ethyl ester (2.45 g, 10 mmol) in ethanol (50 mL), add a solution of potassium cyanide (0.65 g, 10 mmol) in water (5 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to give adamantane-2-spiro-3'-pyrrolidine-2',5'-dione.
-
Yield: 70%
-
Characterization: The product should be characterized by IR, ¹H NMR, and mass spectrometry.
-
Step 3: Synthesis of Adamantane-2-spiro-3'-pyrrolidine
-
To a suspension of lithium aluminum hydride (0.76 g, 20 mmol) in dry tetrahydrofuran (50 mL), add a solution of adamantane-2-spiro-3'-pyrrolidine-2',5'-dione (2.33 g, 10 mmol) in dry THF (25 mL) dropwise under a nitrogen atmosphere.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH4 by the sequential addition of water (0.76 mL), 15% aqueous sodium hydroxide (0.76 mL), and water (2.28 mL).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain adamantane-2-spiro-3'-pyrrolidine.
-
Yield: 80%
-
Characterization: The product should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Methodology 2: 1,3-Dipolar Cycloaddition (General Protocol)
This protocol is a generalized procedure based on established methods for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Optimization may be required for the specific substrates.
One-Pot Synthesis of N-Benzyl-spiro[pyrrolidine-2,2'-adamantane]
-
To a solution of 2-adamantanone (1.5 g, 10 mmol) and N-benzylglycine (1.51 g, 10 mmol) in dry toluene (50 mL), add paraformaldehyde (0.3 g, 10 mmol).
-
Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford N-benzyl-spiro[pyrrolidine-2,2'-adamantane].
-
Yield: (Requires optimization)
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.
-
Mandatory Visualizations
Caption: Workflow for the multi-step synthesis of spiro[pyrrolidine-2,2'-adamantane].
Caption: One-pot synthesis of spiro[pyrrolidine-2,2'-adamantane] via 1,3-dipolar cycloaddition.
The Versatile Role of Spiro[adamantane-2,2'-oxirane] in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Spiro[adamantane-2,2'-oxirane] emerges as a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active spiro-adamantane derivatives. While not extensively explored as a therapeutic agent in its own right, its strained three-membered oxirane ring provides a reactive handle for nucleophilic attack, enabling the facile introduction of various functional groups and the construction of more complex heterocyclic systems. This application note details the synthesis of Spiro[adamantane-2,2'-oxirane] and its subsequent elaboration into compounds with significant antiviral and anticancer potential, providing protocols and quantitative data to support further research and development.
Synthesis of Spiro[adamantane-2,2'-oxirane]: A Key Intermediate
The primary route to Spiro[adamantane-2,2'-oxirane] involves the epoxidation of adamantanone. This reaction is typically achieved with high efficiency using sulfur ylides, such as dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base.
Experimental Protocol: Synthesis of Spiro[adamantane-2,2'-oxirane]
-
Materials: Adamantanone, trimethylsulfoxonium iodide, sodium hydride (60% dispersion in mineral oil), dimethyl sulfoxide (DMSO), diethyl ether, saturated aqueous sodium chloride solution.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in dry DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Add a solution of adamantanone (1.0 eq) in dry DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 6 hours, then heat to 50°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Spiro[adamantane-2,2'-oxirane] as a white solid.
-
Diagram: Synthesis of Spiro[adamantane-2,2'-oxirane]
Caption: Synthesis of Spiro[adamantane-2,2'-oxirane] from Adamantanone.
Applications in the Synthesis of Antiviral Agents
The adamantane cage is a well-established pharmacophore in antiviral drug discovery, with amantadine being a notable example. Spiro[adamantane-2,2'-oxirane] serves as a key precursor for novel spiro-adamantane derivatives with potent anti-influenza activity. The oxirane ring can be opened by various nitrogen nucleophiles to introduce amino-alcohol functionalities, which can then be cyclized to form heterocyclic systems like spiro-pyrrolidines and spiro-piperidines.
Synthesis of Spiro-Pyrrolidine and Spiro-Piperidine Derivatives
The reaction of Spiro[adamantane-2,2'-oxirane] with amino esters, followed by cyclization, yields spiro-pyrrolidinone derivatives, which can be further reduced to the corresponding spiro-pyrrolidines. These compounds have shown significant activity against Influenza A virus. Similarly, reaction with aminonitriles can lead to spiro-piperidine derivatives.
Diagram: Synthetic Pathway to Antiviral Spiro-Heterocycles
Caption: Synthetic routes from spiro-oxirane to antiviral spiro-heterocycles.
Quantitative Data: Anti-Influenza A Activity of Spiro-Adamantane Derivatives
| Compound ID | Structure | Virus Strain | MIC50 (µg/mL) | Cytotoxicity (CC50, µg/mL) | Selectivity Index (SI) | Reference |
| Amantadine | 1-Aminoadamantane | Influenza A/H3N2 | 2.5 | >100 | >40 | [1] |
| 1 | Spiro[cyclopropane-1,2'-adamantan]-2-methanamine | Influenza A | 0.8 | >100 | >125 | [1] |
| 2 | 1-Methylspiro[pyrrolidine-2,2'-adamantane] | Influenza A | ~0.04 | >10 | >250 | [1] |
| 3 | Spiro[piperidine-2,2'-adamantane] | Influenza A2/Japan/305/57 | 0.24 | >100 | >416 | [1] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with agar medium containing various concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the 50% inhibitory concentration (MIC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
-
Applications in the Synthesis of Anticancer Agents
Adamantane-containing compounds have also demonstrated promising anticancer activities. Spiro[adamantane-2,2'-oxirane] can be a starting point for the synthesis of spiro-heterocyclic systems with cytotoxic properties against various cancer cell lines. For example, spiro-isoquinoline derivatives synthesized from adamantane precursors have shown notable activity.
Quantitative Data: In Vitro Cytotoxicity of Spiro[adamantane-2,3'-isoquinoline] Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IVe | Jurkat (T-cell leukemia) | 2.1 | [2] |
| IVe | K562 (myelogenous leukemia) | 3.5 | [2] |
| IVe | U937 (histiocytic lymphoma) | 2.9 | [2] |
| IVe | HeLa (cervical cancer) | 12.5 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Human cancer cell lines (e.g., Jurkat, K562, U937, HeLa).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the cell viability by 50% compared to the untreated control.
-
Conclusion
Spiro[adamantane-2,2'-oxirane] is a highly valuable and versatile building block in medicinal chemistry. Its ready accessibility from adamantanone and the reactivity of its oxirane ring provide a convenient entry point to a wide range of spiro-adamantane heterocycles. The significant antiviral and anticancer activities exhibited by these derivatives underscore the potential of this scaffold in drug discovery. The protocols and data presented herein offer a foundation for researchers to further explore the chemical space around the spiro-adamantane core and to develop novel therapeutic agents.
References
Synthesis of Adamantane Spiro-Heterocycles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various adamantane spiro-heterocycles, compounds of significant interest in medicinal chemistry due to their unique three-dimensional structure and potential therapeutic applications. The adamantane cage imparts high lipophilicity, which can enhance the bioavailability and therapeutic efficacy of drug candidates. This application note focuses on practical and efficient synthetic methodologies, including 1,3-dipolar cycloaddition and multi-component reactions, to access a range of adamantane spiro-heterocyclic scaffolds.
Synthesis of Adamantane Spiro-Pyrrolidines via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings with high regio- and stereoselectivity. This protocol describes the synthesis of adamantane spiro-pyrrolidines from adamantan-2-one, a secondary amino acid (sarcosine or L-proline), and a dipolarophile.
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for the synthesis of adamantane spiro-pyrrolidines.
General Experimental Protocol:
A mixture of adamantan-2-one (1 mmol), a secondary amino acid (e.g., sarcosine or L-proline, 1 mmol), and a dipolarophile (1 mmol) in a suitable solvent (e.g., methanol or toluene, 10 mL) is refluxed for the specified time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure adamantane spiro-pyrrolidine derivative.
Quantitative Data: Synthesis of Adamantane Spiro-Pyrrolidines
| Entry | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Sarcosine | N-Phenylmaleimide | Toluene | 12 | 85 | [1][2] |
| 2 | L-Proline | N-Phenylmaleimide | Methanol | 8 | 92 | [1][2] |
| 3 | Sarcosine | Chalcone | Methanol | 10 | 78 | [1][2] |
| 4 | L-Proline | Chalcone | Toluene | 15 | 75 | [1][2] |
Synthesis of Adamantane Spiro-Oxindoles via Multi-Component Reaction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This protocol outlines the synthesis of adamantane spiro-oxindoles from the reaction of isatin, an activated methylene compound, and an adamantane-containing reactant.
Experimental Workflow: Multi-Component Reaction
Caption: Workflow for the multi-component synthesis of adamantane spiro-oxindoles.
General Experimental Protocol:
A mixture of an isatin derivative (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol), an adamantyl-containing 1,3-dicarbonyl compound (1 mmol), and a catalyst (e.g., L-proline or InCl3, 10 mol%) in a suitable solvent (e.g., ethanol or water, 10 mL) is stirred at the specified temperature (e.g., room temperature or reflux) for the required time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent to yield the pure adamantane spiro-oxindole.
Quantitative Data: Synthesis of Adamantane Spiro-Oxindoles
| Entry | Isatin Substituent | Activated Methylene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | Malononitrile | L-proline | Ethanol | Reflux | 2 | 92 | [3] |
| 2 | 5-Br | Malononitrile | L-proline | Ethanol | Reflux | 2.5 | 95 | [3] |
| 3 | H | Ethyl Cyanoacetate | InCl3 | Water | 80 | 4 | 88 | [3] |
| 4 | 5-Cl | Ethyl Cyanoacetate | InCl3 | Water | 80 | 4.5 | 90 | [3] |
Synthesis of Adamantane Spiro-Thiazolidinones
Spiro-thiazolidinones are another class of heterocyclic compounds with a wide range of biological activities. The following protocol describes a one-pot, three-component synthesis of adamantane spiro-thiazolidinones from adamantanone, an aromatic amine, and thioglycolic acid.
Experimental Workflow: Thiazolidinone Synthesis
Caption: Workflow for the synthesis of adamantane spiro-thiazolidinones.
General Experimental Protocol:
A mixture of adamantanone (10 mmol), an aromatic amine (10 mmol), and thioglycolic acid (12 mmol) in toluene (50 mL) is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After the completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with a saturated sodium bicarbonate solution, and the resulting solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure adamantane spiro-thiazolidinone.
Quantitative Data: Synthesis of Adamantane Spiro-Thiazolidinones
| Entry | Aromatic Amine | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | 8 | 85 | |
| 2 | p-Toluidine | 7 | 88 | |
| 3 | p-Anisidine | 8 | 82 | |
| 4 | p-Chloroaniline | 9 | 90 |
Conclusion
The protocols detailed in this application note provide efficient and versatile methods for the synthesis of a variety of adamantane spiro-heterocycles. The use of 1,3-dipolar cycloaddition and multi-component reactions allows for the construction of complex molecular architectures in a straightforward manner. The presented quantitative data demonstrates the broad applicability of these methods to a range of substrates. These synthetic strategies are valuable tools for researchers in the field of medicinal chemistry and drug discovery, enabling the generation of novel adamantane-containing compounds for biological evaluation.
References
Application Notes and Protocols for the Characterization of Spiro-Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of spiro-adamantane derivatives. Detailed protocols for common experimental methodologies are included to facilitate reproducible and accurate analysis in a research and development setting.
Introduction to Spiro-Adamantane Derivatives
Spiro-adamantane derivatives are a class of organic compounds characterized by a spirocyclic junction between an adamantane cage and another cyclic moiety. The rigid, lipophilic nature of the adamantane core imparts unique physicochemical properties to these molecules, making them attractive scaffolds in medicinal chemistry and materials science. Notably, several spiro-adamantane derivatives have demonstrated significant biological activity, including antiviral properties against the influenza A virus by targeting the M2 proton channel.[1][2][3][4][5] Accurate and thorough characterization is crucial for establishing structure-activity relationships (SAR) and ensuring the quality of these compounds for their intended applications.
Key Analytical Techniques
A multi-technique approach is typically employed to unambiguously determine the structure, purity, and conformational properties of spiro-adamantane derivatives. The most critical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns, aiding in structural confirmation.
-
X-ray Crystallography: Offers definitive proof of structure and stereochemistry by determining the precise arrangement of atoms in a single crystal.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, purification, and purity assessment of spiro-adamantane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine characterization of spiro-adamantane derivatives in solution. Both ¹H and ¹³C NMR are essential for complete structural assignment.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of the adamantane cage protons and carbons are characteristic and can be influenced by the nature of the spiro-fused ring and its substituents.
| Compound Class | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Adamantane | 1.87 (br s, 12H, CH₂), 2.05 (br s, 4H, CH) | 28.4 (CH), 37.8 (CH₂) | [6] |
| Spiro[adamantane-2,2'-pyrrolidines] | Adamantane protons typically appear as multiplets and broad singlets between 1.50 and 2.20 ppm. Pyrrolidine ring protons resonate in the 2.50-3.50 ppm range, with specific shifts depending on substitution. | Adamantane carbons resonate in the range of 28-55 ppm. The spiro carbon appears around 60-70 ppm. Pyrrolidine carbons are observed between 30-60 ppm. | [4] |
| Adamantane-linked isothioureas | Adamantane protons (15H) often show as a multiplet around 1.52–1.68 (6H) and two singlets at approximately 1.98 (6H) and 2.05–2.12 (3H) ppm. | Adamantane carbons appear as four characteristic peaks around 29, 36, 41, and 53 ppm. | |
| 2-(Adamantan-1-yl)-2-oxoethyl benzoates | Adamantane-CH protons appear as a broad singlet around 2.09 ppm, while CH₂ protons are observed as broad doublets and quartets between 1.72 and 1.94 ppm. | Adamantane carbons are found at approximately 27.7, 36.4, 38.0, and 45.4 ppm. The carbonyl carbon (C=O) is significantly downfield, around 207 ppm. | [7][8] |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Spiro-adamantane derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR Spectrometer (≥300 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the spiro-adamantane derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
If an internal standard is not included in the solvent, add a small drop of TMS (for CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of spiro-adamantane derivatives and to obtain structural information from their fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique for these compounds.
Data Presentation: Mass Spectrometry Data
| Compound Class | Ionization Mode | Observed Ions (m/z) | Fragmentation Pattern | Reference |
| Adamantane | Electron Ionization (EI) | 136 (M⁺), 135 (M-H)⁺, 93, 79 | Complex fragmentation due to the stable cage structure. The adamantyl cation (m/z 135) is a prominent peak. | [9] |
| Adamantane-linked isothioureas | ESI | [M+H]⁺, [M+2+H]⁺ (for halogenated compounds) | Fragmentation often involves cleavage of the isothiourea linkage. | |
| Spiro[adamantane-2,1'-cyclopropane] | Not specified | 162 (M⁺) | Data available in NIST WebBook. | [10] |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the spiro-adamantane derivative.
Materials:
-
Spiro-adamantane derivative (~1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Formic acid (for positive ion mode)
-
Ammonium hydroxide (for negative ion mode)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters:
-
Capillary voltage (e.g., 3-4 kV)
-
Nebulizing gas pressure (e.g., nitrogen, 30-50 psi)
-
Drying gas flow rate and temperature (optimized for the solvent and flow rate)
-
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 amu).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
Analyze the fragmentation pattern to confirm the structure.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.
Data Presentation: Crystallographic Data
Crystallographic data for published structures are typically deposited in the Cambridge Crystallographic Data Centre (CCDC).
| Compound Feature | CCDC Deposition | Note | Reference |
| Adamantane-based esters | CCDC 1030854–1030869 | Provides data for a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates. | [7] |
| Spiro-OMeTAD | CCDC 1475944 | Example of a spirobifluorene, not a spiro-adamantane, but illustrates data deposition. | [11] |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of a spiro-adamantane derivative.
Materials:
-
High-quality single crystals of the spiro-adamantane derivative
-
Cryo-loop
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector
Procedure:
-
Crystal Growth and Selection:
-
Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Select a well-formed, non-twinned crystal under a microscope.
-
-
Data Collection:
-
Mount the crystal on a cryo-loop and place it in the cold stream of the diffractometer (typically 100 K).
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data, locating all non-hydrogen atoms.
-
Add hydrogen atoms to calculated positions and refine them using a riding model.
-
Refine the model anisotropically for non-hydrogen atoms.
-
-
Data Analysis and Visualization:
-
Analyze the final structural model for bond lengths, angles, and intermolecular interactions.
-
Generate crystallographic information files (CIF) and tables.
-
Visualize the structure using software like Mercury or Olex2.
-
Deposit the data in the CCDC.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized spiro-adamantane derivatives.
Data Presentation: HPLC Parameters
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Octadecyl-silica (C18) | Methanol-water or Acetonitrile-water gradients | UV-Vis | Purity analysis and separation of adamantane derivatives. Retention is influenced by the number and position of functional groups. | [12] |
| Chiral Stationary Phases (e.g., cellulose-based) | Normal-phase (e.g., hexane/isopropanol) | UV-Vis | Enantioseparation of chiral spiro-adamantane derivatives. | [13][14] |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the purity of a spiro-adamantane derivative.
Materials:
-
Spiro-adamantane derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Additives (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). Degas the mobile phases.
-
-
Instrument Setup:
-
Install a C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
-
Data Acquisition:
-
Inject a small volume of the sample solution (e.g., 5-10 µL).
-
Run a gradient elution program (e.g., start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions).
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main compound based on the relative peak areas.
-
The retention time can be used for identification purposes when compared to a reference standard.
-
Visualization of Workflows and Pathways
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized spiro-adamantane derivative.
Caption: General workflow for the characterization of spiro-adamantane derivatives.
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
Many spiro-adamantane derivatives exhibit antiviral activity by blocking the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.
Caption: Inhibition of the Influenza A M2 proton channel by spiro-adamantane derivatives.
References
- 1. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiro[adamantane-2,1'-cyclopropane] [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application of Spiro-Adamantane Compounds in Anti-Influenza Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health threat, necessitating the continuous development of novel antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Spiro-adamantane compounds have emerged as a promising class of anti-influenza agents. These molecules are characterized by a rigid adamantane cage structure fused via a spirocyclic linkage to a heterocyclic ring system. This unique three-dimensional architecture allows for specific interactions with viral targets, primarily the influenza A virus M2 proton channel, leading to the inhibition of viral replication. This document provides a detailed overview of the application of spiro-adamantane compounds in anti-influenza research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows.
Mechanism of Action
Spiro-adamantane compounds primarily exert their anti-influenza activity by targeting the M2 proton channel of the influenza A virus.[1][2][3] The M2 protein is a tetrameric ion channel embedded in the viral envelope that facilitates the influx of protons from the endosome into the virion. This acidification is a crucial step for the viral uncoating process, where the viral ribonucleoprotein (vRNP) complexes are released into the cytoplasm of the host cell.[2][4]
Spiro-adamantane derivatives, like their predecessor amantadine, are thought to bind within the pore of the M2 channel.[1][3][5] The bulky and lipophilic adamantane cage interacts with hydrophobic residues lining the channel, while the heterocyclic spiro-linked moiety can provide additional interactions, potentially enhancing binding affinity and conferring activity against amantadine-resistant strains.[5][6] By physically obstructing the channel, these compounds prevent proton translocation, thereby inhibiting viral uncoating and subsequent replication.[2][3] Some studies suggest that these compounds may also interfere with later stages of the viral life cycle, such as viral assembly and budding, by disrupting the interaction between the M2 and M1 proteins.[7]
DOT script for Mechanism of Action of Spiro-Adamantane Compounds
Quantitative Data on Anti-Influenza Activity
The antiviral efficacy of spiro-adamantane compounds is typically quantified by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. The following table summarizes the reported anti-influenza activities of selected spiro-adamantane derivatives against various influenza A strains.
| Compound ID | Spiro-Heterocycle | Influenza A Strain | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 1 | Pyrrolidine | H2N2 | Plaque Reduction | > 10 | > 100 | - | [6][8] |
| 2 | N-Methyl-pyrrolidine | H2N2 | Plaque Reduction | 0.4 | > 100 | > 250 | [6][8] |
| 3 | N-Ethyl-pyrrolidine | H2N2 | Plaque Reduction | 0.2 | > 100 | > 500 | [6][8] |
| 4 | N-Propyl-pyrrolidine | H2N2 | Plaque Reduction | 0.5 | > 100 | > 200 | [6][8] |
| 5 | Piperidine | H2N2 | Plaque Reduction | 0.8 | > 100 | > 125 | [9] |
| 6 | N-Methyl-piperidine | H2N2 | Plaque Reduction | 1.2 | > 100 | > 83 | [9] |
| 7 | Azetidine | H3N2 | CPE Reduction | 5.4 | > 100 | > 18.5 | [9] |
| 8 | N-Methyl-azetidine | H3N2 | CPE Reduction | 3.2 | > 100 | > 31.3 | [9] |
| Amantadine | - | H2N2 | Plaque Reduction | 1.3 | > 100 | > 77 | [6][8] |
| Rimantadine | - | H2N2 | Plaque Reduction | 0.4 | > 100 | > 250 | [9] |
Note: The specific activities can vary depending on the influenza virus strain, cell line used, and the specific assay conditions.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the anti-influenza activity of spiro-adamantane compounds. The following are methodologies for key experiments.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound by quantifying the reduction in the number of viral plaques.[10][11][12]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Influenza A virus stock of known titer
-
Spiro-adamantane compounds
-
Serum-free DMEM with TPCK-trypsin (2 µg/mL)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight (e.g., 5 x 10^5 cells/well for a 6-well plate).[13] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the spiro-adamantane compounds in serum-free DMEM.
-
Virus Dilution: Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well.
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Pre-incubate the cells with the serially diluted compounds for 1 hour at 37°C.
-
Add the diluted virus to each well and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Overlay:
-
Aspirate the inoculum from the wells.
-
Overlay the cell monolayer with an overlay medium (e.g., 2x DMEM mixed 1:1 with 1.2% agarose or Avicel RC-591) containing the corresponding concentration of the spiro-adamantane compound and TPCK-trypsin.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
DOT script for Plaque Reduction Assay Workflow
Protocol 2: Neuraminidase (NA) Inhibition Assay
While the primary target of spiro-adamantane compounds is the M2 channel, it is good practice to evaluate their activity against other viral targets, such as neuraminidase, to assess their specificity. This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[14][15][16]
Materials:
-
Influenza virus stock or purified neuraminidase
-
Spiro-adamantane compounds
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop solution (e.g., ethanolamine in water)
-
Black 96-well plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the spiro-adamantane compounds in the assay buffer.
-
Enzyme/Virus Preparation: Dilute the influenza virus or purified neuraminidase in the assay buffer to a concentration that gives a linear signal over the assay time.
-
Reaction Setup:
-
In a black 96-well plate, add the diluted compounds.
-
Add the diluted enzyme/virus to each well.
-
Include controls for no enzyme (blank) and no inhibitor (100% activity).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add the stop solution to all wells.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
Spiro-adamantane compounds represent a versatile and potent class of inhibitors of influenza A virus replication. Their unique structural features allow for effective targeting of the M2 proton channel, including some strains resistant to first-generation adamantanes. The methodologies and data presented here provide a framework for the continued investigation and development of these promising antiviral agents. Rigorous and standardized evaluation using the described protocols will be crucial in identifying lead candidates for further preclinical and clinical development in the ongoing effort to combat influenza.
References
- 1. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward a Blueprint for Anti-influenza Drugs [als.lbl.gov]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystal structures of the influenza M2 proton channel drug-resistant V27A mutant bound to a spiro-adamantyl amine inhibitor reveal the mechanism of adamantane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Epoxidation of 2-Methylenadamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 2-methylenadamantane.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the epoxidation of 2-methylenadamantane?
The primary and desired product of the epoxidation of 2-methylenadamantane is 2-spiro(oxiran)-adamantane (adamantane-2-spiro-3'-oxirane). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and proceeds via a concerted syn-addition of an oxygen atom across the double bond.
Q2: What are the most common side products observed in this reaction?
The most common side products are a result of the reactivity of the strained epoxide ring, particularly under acidic conditions which can be generated from the peroxy acid reagent or its carboxylic acid byproduct. These include:
-
Adamantane-2,2'-diol: Formed from the acid-catalyzed ring-opening of the epoxide by water present in the reaction mixture.
-
Rearrangement Products: The adamantane core is susceptible to Wagner-Meerwein rearrangements, especially if a carbocation intermediate is formed upon protonation of the epoxide.
-
2-Adamantanone: This can arise from the rearrangement of the epoxide.
-
Lactone from Baeyer-Villiger Oxidation: If 2-adamantanone is present as an impurity in the starting material or is formed in situ, it can be oxidized by the peroxy acid to the corresponding lactone.
Q3: How can I minimize the formation of the diol side product?
To minimize the formation of adamantane-2,2'-diol, it is crucial to perform the reaction under anhydrous conditions. Ensure that all glassware is thoroughly dried and use a dry, aprotic solvent. The presence of any moisture can lead to the acid-catalyzed hydrolysis of the epoxide.
Q4: What reaction conditions favor the formation of rearrangement products?
Rearrangement products are more likely to form under strongly acidic conditions or in the presence of Lewis acids. The use of buffered peroxy acids or performing the reaction at lower temperatures can help to suppress these rearrangements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired epoxide | - Incomplete reaction. - Significant formation of side products. - Degradation of the epoxide during workup or purification. | - Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. - Follow the recommendations below to minimize side product formation. - Use a mild workup procedure, avoiding strong acids. Consider purification by flash chromatography on neutral or deactivated silica gel. |
| Presence of a significant amount of diol | - Presence of water in the reaction mixture. - Acid-catalyzed hydrolysis during the reaction or workup. | - Use anhydrous solvents and reagents. - Add a mild base, such as sodium bicarbonate, during the workup to neutralize acidic byproducts. |
| Formation of unexpected products (potential rearrangement) | - The reaction conditions are too acidic, leading to carbocation formation and subsequent Wagner-Meerwein rearrangement of the adamantane core. | - Use a buffered peroxy acid (e.g., m-CPBA with a phosphate buffer). - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Avoid the use of strong acid catalysts. |
| Detection of 2-adamantanone and/or a lactone | - The starting 2-methylenadamantane may be contaminated with 2-adamantanone. - The epoxide may be rearranging to the ketone under the reaction conditions. - The ketone is subsequently undergoing a Baeyer-Villiger oxidation to the lactone. | - Purify the starting 2-methylenadamantane before use. - Employ milder reaction conditions (lower temperature, buffered system) to minimize epoxide rearrangement. |
Quantitative Data
While specific quantitative data for the epoxidation of 2-methylenadamantane is not extensively reported in the literature, the following table provides a general expectation of product distribution under different conditions. Actual yields may vary depending on the specific experimental setup.
| Condition | Desired Epoxide Yield | Diol Formation | Rearrangement Products |
| Anhydrous, buffered, low temp. | High (>90%) | Minimal (<5%) | Minimal (<2%) |
| Anhydrous, unbuffered | Moderate to High | Low to Moderate | Low |
| Aqueous/acidic conditions | Low to Moderate | Significant | Moderate to Significant |
Experimental Protocols
General Protocol for the Epoxidation of 2-Methylenadamantane with m-CPBA
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylenadamantane (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) in the same solvent dropwise to the stirred solution of the alkene over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired epoxide.
Visualizations
Caption: Reaction pathways in the epoxidation of 2-methylenadamantane.
Technical Support Center: Purification of Spiro[adamantane-2,2'-oxirane] by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Spiro[adamantane-2,2'-oxirane]" using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of Spiro[adamantane-2,2'-oxirane]?
A1: For the purification of the relatively non-polar "Spiro[adamantane-2,2'-oxirane]", silica gel (70-230 mesh) is the most common and recommended stationary phase.[1] Due to the potential sensitivity of the epoxide ring to acidic conditions, using deactivated or neutral silica gel can be advantageous to prevent ring-opening. Alternatives like neutral alumina or Florisil can also be considered if compound degradation on silica gel is observed.[2]
Q2: Which mobile phase system is suitable for the elution of Spiro[adamantane-2,2'-oxirane]?
A2: A non-polar solvent system is typically employed. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) value for the desired compound in the range of 0.2-0.4 for good separation.
Q3: How can I visualize Spiro[adamantane-2,2'-oxirane] on a TLC plate?
A3: As "Spiro[adamantane-2,2'-oxirane]" lacks a chromophore for UV visualization, a chemical stain is required. A potassium permanganate (KMnO4) stain or a p-anisaldehyde stain are effective choices for visualizing the epoxide.
Q4: What are the potential side products I might encounter during the synthesis and purification of Spiro[adamantane-2,2'-oxirane]?
A4: Potential impurities can include unreacted adamantanone, byproducts from the epoxidation reaction (such as diols from epoxide ring-opening), and possibly dimeric impurities. The polarity of these impurities will differ significantly from the desired product, facilitating chromatographic separation.
Q5: Is Spiro[adamantane-2,2'-oxirane] stable during column chromatography?
A5: The epoxide ring in "Spiro[adamantane-2,2'-oxirane]" can be susceptible to ring-opening under acidic conditions. Standard silica gel can be slightly acidic and may cause degradation. If you observe streaking on TLC or recover low yields of the desired product, consider deactivating the silica gel with a base like triethylamine or using an alternative, more neutral stationary phase.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of "Spiro[adamantane-2,2'-oxirane]".
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| The compound may have degraded on the column. | Test the stability of your compound on a small amount of silica gel before performing the column. Consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[2] | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Poor separation of the product from impurities | The solvent system is not optimal. | Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurities. |
| The column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. | |
| The column was overloaded with the sample. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Streaking of the product spot on TLC or broad peaks during column elution | The compound is interacting strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent, or try a different stationary phase. |
| The compound may be degrading on the silica gel. | Use deactivated silica gel or an alternative stationary phase.[2] | |
| Low recovery of the purified product | The compound is unstable on the stationary phase. | As mentioned previously, test for stability and consider alternative stationary phases. |
| Some of the product may not have eluted. | After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check if any remaining compound elutes. | |
| The compound is volatile. | Be cautious during solvent removal (rotary evaporation) and use appropriate temperature and pressure settings. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A detailed TLC analysis is crucial for determining the appropriate solvent system for column chromatography.
-
Plate Preparation : Use silica gel coated TLC plates.
-
Sample Application : Dissolve a small amount of the crude "Spiro[adamantane-2,2'-oxirane]" in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate.
-
Solvent Systems : Prepare a series of developing solvents with varying polarities. Good starting points include different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Development : Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Visualization : After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots using a potassium permanganate or p-anisaldehyde stain.
-
Rf Calculation : Calculate the Rf value for each spot. The ideal solvent system will provide an Rf of 0.2-0.4 for "Spiro[adamantane-2,2'-oxirane]" and good separation from any impurities.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of "Spiro[adamantane-2,2'-oxirane]".
-
Column Preparation :
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading :
-
Dissolve the crude "Spiro[adamantane-2,2'-oxirane]" in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution :
-
Begin eluting with the least polar solvent system determined by TLC.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase as needed to elute the compounds.
-
-
Fraction Analysis :
-
Monitor the elution process by performing TLC on the collected fractions.
-
Combine the fractions that contain the pure "Spiro[adamantane-2,2'-oxirane]".
-
-
Solvent Removal :
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (70-230 mesh) | Deactivated silica gel, neutral alumina, or Florisil can be used if degradation is observed. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate and gradually increase. The optimal ratio should be determined by TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides good separation on the column. |
| TLC Visualization | Potassium Permanganate or p-Anisaldehyde Stain | Necessary as the compound is not UV active. |
Visualizations
Caption: Workflow for the purification of Spiro[adamantane-2,2'-oxirane].
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of Adamantane Spiro-Epoxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane spiro-epoxides. The content is structured in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing adamantane spiro-epoxides?
The most prevalent and effective method for the synthesis of adamantane spiro-epoxides, specifically spiro[adamantane-2,2'-oxirane], is the Corey-Chaykovsky reaction.[1][2][3][4] This reaction involves the treatment of adamantanone with a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base.[2][4]
Q2: What are the starting materials and reagents for the Corey-Chaykovsky synthesis of adamantane spiro-epoxide?
The key starting material is 2-adamantanone. The reagents required for the in situ generation of the sulfur ylide (dimethylsulfonium methylide or dimethyloxosulfonium methylide) are typically a trimethylsulfonium salt (e.g., trimethylsulfonium iodide) and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1][4][5]
Q3: What is the general reaction mechanism?
The reaction proceeds through the nucleophilic addition of the sulfur ylide to the carbonyl carbon of adamantanone. This forms a betaine intermediate. Subsequently, an intramolecular SN2 reaction occurs where the oxygen anion displaces the dimethyl sulfide or dimethyl sulfoxide leaving group, resulting in the formation of the spiro-epoxide ring.[2][3][5]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material, adamantanone, will gradually be replaced by a new spot corresponding to the adamantane spiro-epoxide product, which is typically less polar. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: What are the common methods for purifying the final adamantane spiro-epoxide product?
Purification is most commonly achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of any byproducts, but a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Recrystallization may also be an option for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Ylide: The sulfur ylide may not have formed efficiently. | - Ensure the use of anhydrous solvents (DMSO, THF). Moisture will quench the strong base and the ylide. - Use a fresh, high-quality strong base (NaH, t-BuOK). Older batches may have reduced activity. - Confirm the quality of the trimethylsulfonium salt. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed. - A slight excess of the sulfur ylide (1.1-1.5 equivalents) can be used to drive the reaction to completion. | |
| 3. Side Reactions: Competing reactions may be consuming the starting material or product. | - Maintain the recommended reaction temperature. For some sulfur ylides, lower temperatures are crucial to prevent decomposition. - Ensure slow, controlled addition of the adamantanone to the ylide solution to minimize side reactions. | |
| Presence of Unreacted Adamantanone | 1. Insufficient Ylide: Not enough sulfur ylide was generated or added. | - Increase the stoichiometry of the trimethylsulfonium salt and the base. - Re-run the reaction with a higher equivalent of the ylide. |
| 2. Short Reaction Time: The reaction was stopped prematurely. | - Allow the reaction to stir for a longer period, monitoring by TLC. | |
| Formation of Side Products | 1. Wittig-type Rearrangement: Although less common with sulfur ylides, rearrangement to form an alkene is a possibility. | - The Corey-Chaykovsky reaction is generally favored over the Wittig reaction for epoxide formation from ketones.[2][3] Ensure proper reaction conditions are maintained. |
| 2. Base-catalyzed Side Reactions of Adamantanone: Enolate formation is generally difficult with adamantanone, but other base-mediated reactions could occur. | - Use the minimum effective amount of strong base. - Add the adamantanone to the pre-formed ylide solution rather than having excess base present with the ketone for extended periods. | |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. | - Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation. - Consider alternative purification methods such as recrystallization or preparative TLC. |
| 2. Product Volatility: Loss of product during solvent removal. | - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the spiro-epoxide, which can be somewhat volatile. |
Experimental Protocols
Key Experiment: Synthesis of Spiro[adamantane-2,2'-oxirane] via Corey-Chaykovsky Reaction
This protocol is a representative procedure based on established methods for the Corey-Chaykovsky reaction.
Materials:
-
2-Adamantanone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) to anhydrous DMSO under a nitrogen atmosphere.
-
To this suspension, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Epoxidation: Dissolve 2-adamantanone (1.0 eq) in a minimal amount of anhydrous DMSO or THF.
-
Add the adamantanone solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[adamantane-2,2'-oxirane].
Data Presentation
Table 1: Representative Reaction Parameters for Adamantane Spiro-Epoxide Synthesis
| Parameter | Value | Reference/Note |
| Starting Material | 2-Adamantanone | N/A |
| Reagents | Trimethylsulfonium iodide, NaH | [4] |
| Solvent | DMSO/THF | [4] |
| Reaction Temperature | Room Temperature | General Corey-Chaykovsky condition |
| Reaction Time | 2-6 hours | Typical, monitor by TLC |
| Typical Yield | 70-90% | Based on analogous Corey-Chaykovsky reactions |
Visualizations
Caption: Experimental workflow for the synthesis of adamantane spiro-epoxide.
Caption: Troubleshooting logic for low yield in adamantane spiro-epoxide synthesis.
References
Technical Support Center: Adamantane Oxidation & Epoxidation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for optimizing the reaction conditions for adamantane functionalization, focusing on oxidation and the epoxidation of related precursors.
Frequently Asked Questions (FAQs)
Q1: Can adamantane be directly epoxidized?
A1: No, adamantane itself cannot be directly epoxidized. Epoxidation is a reaction that adds an oxygen atom across a carbon-carbon double bond to form an epoxide ring.[1][2] Adamantane is a saturated hydrocarbon, meaning it only contains single bonds and lacks the necessary double bond for this reaction to occur.[3] The term "adamantane epoxidation" typically refers to the epoxidation of an adamantane derivative that contains a double bond, such as protoadamantene.[4]
Q2: What is the primary oxidation reaction for adamantane?
A2: The primary oxidation reaction of adamantane involves the functionalization of its C-H bonds. The tertiary C-H bonds at the bridgehead positions are more reactive and susceptible to oxidation than the secondary ones.[4][5] This leads predominantly to the formation of 1-adamantanol, with secondary products including 2-adamantanol and adamantanone.[6][7]
Q3: Why is the oxidation of adamantane important for drug development?
A3: Adamantane's rigid, lipophilic structure is a valuable scaffold in medicinal chemistry.[8][9] Introducing functional groups like hydroxyls (-OH) through oxidation provides attachment points for building more complex molecules.[9] These derivatives are used in a variety of pharmaceuticals, including antiviral drugs and enzyme inhibitors.[9][10]
Q4: What are the common catalysts and oxidants used for adamantane oxidation?
A4: A variety of catalytic systems are employed. Vanadium-substituted Keggin-type phosphomolybdates (e.g., H5PV2Mo10O40) are effective with molecular oxygen (O2) as the oxidant.[6] Copper complexes, such as Cu₂Cl₄·2DMG (where DMG is dimethylglyoxime), have been used with hydrogen peroxide (H₂O₂).[11] Other systems may involve non-heme iron complexes or organoruthenium polyoxometalates.[7][12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Solution |
| Catalyst Inactivity | Lewis acid catalysts can be sensitive to moisture. The catalyst may have degraded during storage or become deactivated. Insufficient catalyst loading will also lead to incomplete reactions.[13] | Ensure all glassware is oven-dried. Use fresh, anhydrous solvents and reagents. Optimize catalyst loading by performing a concentration screen. Consider robust heterogeneous catalysts if moisture is a persistent issue.[13] |
| Inappropriate Temperature | The reaction may have a specific optimal temperature range. Temperatures that are too low can result in a slow or incomplete reaction, while excessively high temperatures can cause decomposition of the product or catalyst.[13] | Consult literature for the optimal temperature for your specific catalytic system. Experiment with a temperature gradient (e.g., 40-70 °C) to find the ideal balance between reaction rate and product stability.[11] Monitor reaction progress via TLC or GC-MS. |
| Poor Oxidant Stability/Activity | Hydrogen peroxide can decompose over time or in the presence of certain metals. If using molecular oxygen, ensure proper diffusion and pressure. | Use a fresh bottle of the oxidant. For H₂O₂, consider a slow-addition method to maintain its concentration and control the reaction rate.[11] If using O₂, ensure the reaction is well-stirred and the headspace is sufficiently pressurized. |
Problem 2: Poor Product Selectivity (e.g., high 2-adamantanol/adamantanone ratio)
| Potential Cause | Explanation | Solution |
| Radical Mechanism Dominance | Some reaction conditions can favor freely diffusing radical species, which are less selective and can attack the more abundant secondary C-H bonds.[6][7] | The choice of catalyst is crucial. Systems known to proceed via a metal-oxo intermediate often show higher selectivity for the tertiary position.[7] Modifying the solvent can also influence the reaction pathway. |
| Over-oxidation | The initially formed 1-adamantanol can be further oxidized to adamantanone or other products, especially with strong oxidants or long reaction times. | Reduce the reaction time and monitor product formation closely. Lowering the amount of oxidant or adding it portion-wise can help prevent over-oxidation. Consider a milder oxidant if possible. |
| Steric Hindrance | In substituted adamantanes, bulky groups near a tertiary position may sterically hinder the catalyst, leading to preferential attack at a more accessible secondary position. | While difficult to change for a given substrate, using a smaller, more accessible catalyst may improve selectivity for the sterically hindered position. |
Data on Catalytic Systems for Adamantane Oxidation
The following table summarizes reaction conditions and outcomes for different catalytic systems.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Key Products | Total Yield (%) | Reference |
| H₅PV₂Mo₁₀O₄₀ | O₂ (1 atm) | Butyronitrile | N/A | N/A | 1-Adamantanol, 2-Adamantanol | 84 | [6] |
| Cu₂Cl₄·2DMG | H₂O₂ (aq) | Acetonitrile | 40-70 | 1 | Adamantane polyols | 72 | [11] |
| Non-heme diiron(III) complexes | m-CPBA | Acetonitrile | N/A | N/A | 1-Adamantanol, 2-Adamantanol | Good 3°/2° selectivity (up to 18) | [7] |
Experimental Protocols & Workflows
Protocol 1: Oxidation of Adamantane to 1-Adamantanol using "Dry Ozonation"
This protocol describes a method for selectively hydroxylating the tertiary C-H bonds of adamantane.[4]
Materials:
-
Adamantane
-
Silica gel
-
Pentane
-
Ethyl acetate
-
Ozone-enriched oxygen stream
Procedure:
-
Dissolve adamantane in pentane and add silica gel.
-
Remove the pentane via rotary evaporation at room temperature to obtain adamantane adsorbed onto the silica gel.
-
Transfer the mixture to an ozonation vessel and cool to -78 °C (dry ice/isopropanol bath).
-
Pass a stream of ozone-enriched oxygen through the vessel for approximately 2 hours, or until the silica gel turns blue.
-
Purge the vessel with oxygen to remove excess ozone while allowing it to warm to room temperature.
-
Transfer the silica gel to a chromatography column and elute the product with ethyl acetate.
-
Evaporate the solvent to obtain crude 1-adamantanol.
-
Purify by recrystallization if necessary. Expected yield is 81-84%.[4]
Protocol 2: Epoxidation of Protoadamantene
This protocol describes the epoxidation of a precursor to form an adamantane diol.[4]
Materials:
-
Protoadamantene
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate and sodium sulfite solutions
Procedure:
-
Dissolve protoadamantene in DCM and cool the solution in an ice bath.
-
Add mCPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with aqueous sodium bicarbonate and water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent. The resulting exo-epoxide spontaneously rearranges to adamantane-2a,4a-diol.[4]
-
Purify the diol product by column chromatography or recrystallization.
Visual Diagrams
Reaction Pathway for Adamantane Oxidation
Caption: Fig. 1: Generalized reaction pathway for the catalytic oxidation of adamantane.
Experimental Workflow for Catalytic Oxidation
Caption: Fig. 2: A typical experimental workflow for adamantane oxidation.
Troubleshooting Flowchart for Low Yield
Caption: Fig. 3: Decision tree for troubleshooting low product yield.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Over-oxidation in Adamantane Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the functionalization of adamantane, with a specific focus on preventing over-oxidation.
Frequently Asked questions (FAQs)
Q1: What is over-oxidation in the context of adamantane functionalization?
A1: Over-oxidation refers to the introduction of more than one functional group onto the adamantane core when only mono-substitution is desired. This can include the formation of diols, triols, or further oxidation to ketones and other oxygenated species. Due to the high reactivity of the tertiary bridgehead positions, adamantane is susceptible to multiple functionalizations under certain reaction conditions.
Q2: Why is it challenging to achieve selective mono-oxidation of adamantane?
A2: The challenge in achieving selective mono-oxidation arises from the small difference in reactivity between the C-H bonds of adamantane and its initially oxidized products (e.g., 1-adamantanol). Once one hydroxyl group is introduced, the remaining bridgehead positions can still be susceptible to oxidation, often at a comparable or even faster rate, leading to a mixture of products.[1][2]
Q3: What are the primary factors that influence the selectivity of adamantane oxidation?
A3: The key factors influencing selectivity include:
-
The nature of the oxidizing agent: Strong, non-selective oxidants are more likely to cause over-oxidation.
-
The catalyst system employed: The choice of catalyst can dramatically influence the regioselectivity and the extent of oxidation.[3]
-
Reaction conditions: Parameters such as temperature, reaction time, and concentration of reagents play a crucial role in controlling the reaction outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the oxidizing species and the stability of intermediates.
Q4: Are there any methods that are inherently more selective for mono-functionalization?
A4: Yes, certain methods have demonstrated high selectivity for mono-functionalization. These include:
-
Photocatalytic methods: Dual catalytic systems using photoredox and hydrogen atom transfer (HAT) catalysts have shown excellent chemoselectivity for the tertiary C-H bonds of adamantanes.[4][5][6]
-
Enzymatic hydroxylations: Biocatalytic approaches using microorganisms or isolated enzymes like cytochrome P450 can exhibit high regio- and stereoselectivity for mono-hydroxylation under mild conditions.[2][7]
-
Indirect methods: A common strategy involves the selective mono-bromination of adamantane followed by hydrolysis to the corresponding alcohol. This two-step process often provides better control over the degree of functionalization.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during adamantane functionalization experiments.
Problem 1: Low yield of the desired mono-oxidized product and a significant amount of unreacted adamantane.
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the oxidizing agent or catalyst. | Increase the reaction temperature in small increments (e.g., 10 °C) while carefully monitoring the reaction progress by TLC or GC to avoid over-oxidation. Consider using a more potent oxidizing system or a more active catalyst. For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity. |
| Poor solubility of adamantane in the reaction solvent. | Choose a solvent in which adamantane is more soluble at the reaction temperature. For microbial transformations, low aqueous solubility can be a limiting factor; the use of co-solvents or emulsifying agents may be necessary.[7] |
| Short reaction time. | Increase the reaction time and monitor the consumption of the starting material and the formation of the desired product at regular intervals. Be cautious, as prolonged reaction times can lead to over-oxidation. |
| Catalyst deactivation. | Ensure that the catalyst is not sensitive to air or moisture if the reaction requires inert conditions. Use freshly prepared or properly stored catalysts. |
Problem 2: Formation of significant amounts of di- and poly-oxidized byproducts.
| Possible Cause | Suggested Solution |
| Overly harsh reaction conditions. | Decrease the reaction temperature. Reduce the reaction time; it is often a trade-off between conversion and selectivity.[7] |
| High concentration of the oxidizing agent. | Reduce the molar equivalents of the oxidizing agent relative to the adamantane substrate. A slow, dropwise addition of the oxidant can sometimes help maintain a low instantaneous concentration and improve selectivity.[1] |
| Use of a non-selective oxidizing agent. | Switch to a more selective oxidizing system. For example, instead of strong oxidants like chromic acid, consider milder reagents or catalytic systems known for their selectivity. |
| The mono-oxidized product is more reactive than adamantane itself. | If possible, consider a protecting group strategy. For instance, if a hydroxyl group is introduced, it could be protected in situ before further oxidation occurs. However, this can add complexity to the synthesis. |
Problem 3: Poor regioselectivity (formation of both tertiary and secondary substituted products).
| Possible Cause | Suggested Solution |
| Reaction mechanism involves highly reactive, unselective radical species. | Employ a catalyst system that favors a more controlled oxidation pathway. For instance, some metalloporphyrin or iron-based catalysts can mimic enzymatic C-H oxidation with higher selectivity.[10] Photocatalytic methods employing hydrogen atom transfer (HAT) can also offer high regioselectivity.[4][5][6] |
| High reaction temperatures. | Lowering the reaction temperature can sometimes increase the selectivity for the more reactive tertiary position over the secondary positions. |
Data Presentation
Table 1: Comparison of Different Methods for Adamantane Oxidation
| Method | Oxidizing Agent/Catalyst | Solvent | Product(s) | Selectivity (tertiary:secondary) | Yield (%) | Reference(s) |
| Chemical Oxidation | Vanadium-substituted phosphomolybdates / O₂ | Butyronitrile | 1-Adamantanol, 2-Adamantanol, 2-Adamantanone | Major product is 1-adamantanol | Up to 84 (total) | [3] |
| Photocatalytic Alkylation | Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆ / Quinuclidine-based HAT catalyst | Dichloroethane | 3-alkylated adamantane | >20:1 | 60-75 | [5][11] |
| Microbial Hydroxylation | Streptomyces griseoplanus | Culture Medium | 1-Adamantanol | Highly selective for tertiary position | 32 | [2] |
| Bromination/Hydrolysis | Br₂ | Neat (no solvent) | 1-Bromoadamantane | Highly selective for tertiary position | ~93 | [12] |
Table 2: Influence of Reaction Conditions on Product Distribution in the Oxidation of 1-Adamantanol
| Catalyst System | Additive | Temperature (°C) | Time (h) | 1,3-Adamantanediol (%) | 1,3,5-Adamantanetriol (%) |
| NHPI-Co(acac)₂ | None | 100 | 24 | 25 | 5 |
| NHPI-Co(acac)₂ | MnO₂ | 100 | 24 | 40 | 15 |
| NHPI-Mn(acac)₂ | None | 100 | 24 | 30 | 8 |
Data adapted from studies on the further oxidation of 1-adamantanol, illustrating how additives can influence the formation of poly-hydroxylated products.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Adamantane
This protocol describes a common and reliable method for obtaining a mono-functionalized adamantane derivative, which can then be hydrolyzed to 1-adamantanol.
Materials:
-
Adamantane
-
Bromine (Br₂)
-
Saturated sodium bisulfite solution
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place adamantane (1.0 eq).
-
Carefully add an excess of liquid bromine (e.g., 3.0 eq) to the flask. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 85 °C and stir for 6 hours.
-
Increase the temperature to 110 °C and continue the reaction for an additional 3 hours.
-
After cooling to room temperature, carefully quench the excess bromine by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.
-
Filter the solid product and wash it thoroughly with water until the filtrate is neutral.
-
Dry the crude 1-bromoadamantane.
-
Recrystallize the product from methanol to obtain pure 1-bromoadamantane.[12]
Protocol 2: Hydrolysis of 1-Bromoadamantane to 1-Adamantanol
Materials:
-
1-Bromoadamantane
-
Acetone
-
Water
-
Silver nitrate (AgNO₃) or dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 1-bromoadamantane in a mixture of acetone and water.
-
Add a solution of silver nitrate in water to the reaction mixture and stir at room temperature. The reaction progress can be monitored by the precipitation of silver bromide.
-
Alternatively, reflux the solution of 1-bromoadamantane in aqueous acetone with a catalytic amount of hydrochloric acid.
-
After the reaction is complete (as determined by TLC or GC), remove the acetone by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 1-adamantanol.
-
The product can be further purified by recrystallization or sublimation.[8][13]
Mandatory Visualization
Caption: Stepwise oxidation pathway of adamantane, illustrating over-oxidation products.
Caption: Troubleshooting workflow for addressing over-oxidation in adamantane functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Spiro[adamantane-2,2'-oxirane]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[adamantane-2,2'-oxirane].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for Spiro[adamantane-2,2'-oxirane] and what are the potential impurities?
The most prevalent method for synthesizing Spiro[adamantane-2,2'-oxirane] is the epoxidation of its precursor, adamantylideneadamantane. This reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.
Potential Impurities:
-
Reagent-derived: The primary byproduct from the oxidizing agent is meta-chlorobenzoic acid (m-CBA).
-
Unreacted Starting Material: Residual adamantylideneadamantane may remain if the reaction does not go to completion.
-
Side-Reaction Products:
-
Ring-Opened Products: The highly strained oxirane ring is susceptible to nucleophilic attack, especially under acidic conditions. Trace amounts of acid can lead to the formation of adamantane-2,2'-diol.
-
Isomerization Products: Acid-catalyzed rearrangement of the epoxide can lead to the formation of adamantane-2-carboxaldehyde or adamantane-2-carboxylic acid.
-
| Impurity Type | Common Examples | Source |
| Reagent-derived | meta-chlorobenzoic acid (m-CBA) | Byproduct of m-CPBA reduction |
| Unreacted Material | Adamantylideneadamantane | Incomplete reaction |
| Ring-Opening | Adamantane-2,2'-diol | Acid-catalyzed hydrolysis of the epoxide |
| Isomerization | Adamantane-2-carboxaldehyde | Acid-catalyzed rearrangement of the epoxide |
| Isomerization | Adamantane-2-carboxylic acid | Further oxidation of the aldehyde or direct rearrangement[1] |
Q2: My reaction yield is low. What are the possible causes and solutions?
Low yields in the synthesis of Spiro[adamantane-2,2'-oxirane] can stem from several factors.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting alkene. If the reaction stalls, consider adding a fresh portion of m-CPBA. |
| Degradation of m-CPBA | Use fresh, high-purity m-CPBA. The reagent can degrade over time, especially if not stored properly in a cool, dark place. |
| Suboptimal Reaction Temperature | The epoxidation reaction is typically run at or below room temperature. Elevated temperatures can lead to side reactions and decomposition of the product. |
| Product Loss During Workup | The product is a non-polar compound. Ensure efficient extraction with a suitable organic solvent (e.g., dichloromethane, diethyl ether). Minimize the number of aqueous washes to prevent hydrolysis of the epoxide. |
| Side Reactions | The presence of acidic impurities can catalyze the ring-opening or isomerization of the epoxide. Ensure all glassware is dry and consider adding a mild base, such as sodium bicarbonate, to the reaction mixture to neutralize any acidic byproducts. |
Q3: I am observing unexpected peaks in my GC-MS/NMR analysis. How can I identify them?
Identifying unknown peaks requires a systematic approach combining analytical techniques and an understanding of potential side reactions.
Common Impurity Signatures:
-
Adamantylideneadamantane (starting material): Look for its characteristic molecular ion and fragmentation pattern in GC-MS. In ¹H NMR, the vinylic protons will be absent in the product.
-
meta-Chlorobenzoic acid: This will have a distinct aromatic proton pattern in ¹H NMR and a carboxylic acid proton signal. It is often removed by a basic wash during workup.
-
Adamantane-2,2'-diol: The presence of hydroxyl groups can be confirmed by a broad singlet in the ¹H NMR spectrum (which disappears upon D₂O exchange) and characteristic O-H stretching in the IR spectrum. The molecular weight will be 18 units higher than the epoxide product.
-
Adamantane-2-carboxaldehyde/carboxylic acid: Look for a characteristic aldehyde proton signal (~9-10 ppm) or a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum.
Experimental Protocols
1. Synthesis of Spiro[adamantane-2,2'-oxirane]
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Adamantylideneadamantane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Dissolve adamantylideneadamantane (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of adamantylideneadamantane over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon reaction completion, cool the mixture again to 0 °C and quench by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2-3 times to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
2. GC-MS Protocol for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975B MS)[1].
GC Conditions (example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[1].
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI), 70 eV[1].
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
3. NMR Spectroscopy for Structural Elucidation
Instrumentation:
-
NMR Spectrometer (e.g., Varian Mercury Plus, 300 MHz or higher).
Sample Preparation:
-
Dissolve ~5-10 mg of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complex mixtures, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for assigning structures to impurities.
References
Strategies to minimize byproduct formation in spiro-epoxidation
Welcome to the Technical Support Center for Spiro-Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during spiro-epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in spiro-epoxidation reactions?
A1: Byproduct formation is highly dependent on the substrate and the reaction conditions. However, some common classes of byproducts include:
-
Rearrangement products: In the epoxidation of unsaturated ketones, Baeyer-Villiger oxidation can be a competing reaction, leading to the formation of lactones instead of the desired epoxide.[1] This is particularly prevalent in Shi epoxidations. At pH levels around 7-8, the Shi catalyst can decompose via a competing Baeyer-Villiger reaction.[2]
-
Diols: If water is present in the reaction mixture, it can lead to the ring-opening of the newly formed epoxide, resulting in the formation of diols.
-
Over-oxidation products: In some cases, the starting material or the desired spiro-epoxide can undergo further oxidation, leading to a variety of undesired products.
-
Enolates and related byproducts: In Corey-Chaykovsky reactions, the use of a strong base can generate enolates, which can participate in side reactions. When using n-BuLi/THF with certain sulfur ylides, a significant byproduct can be β-hydroxymethyl sulfide.[3][4]
-
Isomeric epoxides: Depending on the substrate and catalyst, the formation of diastereomeric or enantiomeric epoxides can be a significant issue, reducing the yield of the desired stereoisomer.
Q2: How does the choice of oxidant influence byproduct formation?
A2: The oxidant plays a crucial role in determining the selectivity and efficiency of the spiro-epoxidation.
-
Peroxy acids (e.g., m-CPBA): These are common oxidants but can be unselective, leading to both epoxidation and Baeyer-Villiger oxidation in enones.[1] The choice of peroxy acid can influence the product distribution.
-
Oxone® (Potassium peroxymonosulfate): Often used in Shi epoxidations, Oxone® is a powerful oxidant. However, its use at non-optimal pH can lead to catalyst decomposition and byproduct formation.[2]
-
Hydrogen Peroxide (H₂O₂): In some systems, H₂O₂ is a greener alternative. However, its reactivity is highly dependent on the catalyst and reaction conditions. In the epoxidation of certain diosgenin derivatives, H₂O₂ was found to be reactive only in the presence of a conjugated carbonyl group.
-
Hypervalent Iodine Reagents: These reagents are used for the spiro-epoxidation of phenols. The choice of the specific reagent (e.g., PIDA, PIFA) can influence the yield and selectivity of the reaction.
Q3: What is the role of the catalyst in controlling byproduct formation?
A3: The catalyst is central to controlling both the rate and selectivity of the spiro-epoxidation, thereby minimizing byproducts.
-
Chiral Catalysts (e.g., Shi catalyst): In asymmetric spiro-epoxidation, the catalyst's structure is designed to favor a specific transition state (spiro over planar), which leads to high enantioselectivity.[2] Modifications to the catalyst can improve selectivity for different classes of substrates.
-
Metal Catalysts: Transition metal complexes are also employed. The ligand environment around the metal center is critical in directing the stereochemical outcome and preventing side reactions.
-
Phase Transfer Catalysts: In biphasic systems, these catalysts are essential for bringing the reactants together, and their efficiency can impact the overall reaction rate and selectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Spiro-Epoxide
| Possible Cause | Suggested Solution |
| Competing Side Reactions (e.g., Baeyer-Villiger) | Adjust the pH of the reaction mixture. For Shi epoxidations, increasing the pH to around 10.5 can suppress the Baeyer-Villiger reaction and favor epoxidation.[2] Consider using a different oxidant that is less prone to inducing rearrangements. |
| Epoxide Ring Opening | Ensure all reagents and solvents are anhydrous to prevent the formation of diols. Use freshly distilled solvents and properly dried glassware. |
| Catalyst Inactivation or Decomposition | Use fresh, high-purity catalyst. For moisture-sensitive catalysts, handle them under an inert atmosphere. Optimize catalyst loading; too little may lead to a slow reaction, while too much can sometimes promote side reactions. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Increasing the reaction temperature may improve conversion, but it can also lead to increased byproduct formation, so a careful optimization is necessary. |
| Poor Substrate Reactivity | Modify the substrate if possible (e.g., by introducing activating groups). Alternatively, explore more reactive epoxidation methods or catalysts. |
Issue 2: Poor Diastereoselectivity or Enantioselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often improves stereoselectivity. Perform a temperature screening to find the optimal balance between reaction rate and selectivity. |
| Incorrect Solvent | The polarity of the solvent can influence the transition state geometry. Screen a variety of solvents with different polarities. For Shi epoxidations, a mixture of dimethoxymethane (DMM) and acetonitrile (CH₃CN) can provide higher enantiomeric excesses.[2] |
| Steric Hindrance | The steric bulk of substituents on the substrate or catalyst can significantly impact stereoselectivity. If possible, modify the substrate to reduce steric hindrance or choose a catalyst with a different steric profile. |
| Formation of Competing Transition States | In some epoxidations, a competition between a spiro and a planar transition state can lead to lower selectivity. The choice of catalyst and reaction conditions can influence which transition state is favored.[2] |
| Racemization During Purification | For chiral spiro-epoxides, purification on acidic silica gel can sometimes lead to racemization. Consider using a neutral or basic stationary phase for chromatography or purifying by recrystallization. |
Quantitative Data on Byproduct Formation
Table 1: Influence of Oxidant on the Epoxidation of Diosgenin Derivatives
| Substrate | Oxidant | Reaction Conditions | Major Product | Yield | Byproducts |
| Diosgenin | 30% H₂O₂, 5% NaOH | Methanol, rt | No reaction | - | Starting material recovered |
| Diosgenin | m-CPBA | Chloroform, rt, 18h | 25(R)-5α,6α-epoxyspirostan-3β-ol | - | Not specified |
| 25(R)-1,4,6-spirostatrien-3-one | 30% H₂O₂, 5% NaOH | Methanol, rt, 22h | 25(R)-1α,2α-epoxy-4,6-spirostadien-3-one | - | Not specified |
| 25(R)-1,4,6-spirostatrien-3-one | m-CPBA | Chloroform, rt | 25(R)-6α,7α-epoxy-1,4-spirostadien-3-one | - | Not specified |
| 25(R)-4,6-spirostadien-3β-ol | 30% H₂O₂, 5% NaOH | Methanol, rt | 25(R)-4,6-spirostadien-3-one (oxidation) | Small amount | Most starting material remained |
| 25(R)-4,6-spirostadien-3β-ol | m-CPBA | Chloroform, rt | 25(R)-4β,5β-epoxy-6-spirosten-3β-ol | - | Not specified |
Data adapted from the study on the epoxidation of diosgenin derivatives. The original study did not provide specific yields for all reactions but described the qualitative outcomes.
Experimental Protocols
Protocol 1: Corey-Chaykovsky Spiro-Epoxidation of an Allyl Cyclohexanone
This protocol describes the synthesis of a spiro-epoxide from an allyl cyclohexanone using a sulfur ylide.
Materials:
-
Trimethylsulfonium iodide
-
Dry Dimethyl sulfoxide (DMSO)
-
Allyl cyclohexanone
-
Potassium tert-butoxide
-
Deionized water
-
Ethyl ether
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing dry DMSO (25 mL), add trimethylsulfonium iodide (1.65 eq) and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (1.0 eq, 7.15 mmol) to the solution.
-
Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
After 2 hours, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired spiro-epoxide (reported yield: 88%).[5]
Protocol 2: Shi Asymmetric Spiro-Epoxidation (General Procedure)
This protocol provides a general guideline for the asymmetric epoxidation of an alkene using the Shi catalyst.
Materials:
-
Alkene
-
Shi catalyst (fructose-derived ketone) (20-30 mol%)
-
Oxone® (1.5 equiv)
-
Potassium carbonate (K₂CO₃)
-
Dimethoxymethane (DMM)
-
Acetonitrile (CH₃CN)
-
Water
-
Buffer solution (pH 10.5)
Procedure:
-
Dissolve the alkene in a 2:1 (v/v) mixture of DMM and CH₃CN.
-
In a separate flask, prepare an aqueous solution containing Oxone® and buffer it to pH 10.5 using K₂CO₃.
-
Add the Shi catalyst to the alkene solution.
-
Vigorously stir the biphasic mixture and add the aqueous Oxone® solution.
-
Maintain the reaction temperature between -10 °C and 20 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for spiro-epoxidation.
Caption: Troubleshooting guide for minimizing byproduct formation.
Caption: Key pathways in Shi spiro-epoxidation.
References
- 1. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparative Bioactivity of Spiro-Adamantane Derivatives Versus Amantadine: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the biological activities of emerging spiro-adamantane derivatives against the established antiviral drug, amantadine. It is intended for researchers, scientists, and drug development professionals interested in the development of novel adamantane-based therapeutics. This document synthesizes findings from preclinical studies, focusing on antiviral efficacy and mechanisms of action, and presents supporting data and experimental methodologies.
Introduction
Amantadine, a 1-aminoadamantane hydrochloride, was one of the first clinically approved antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus. Its utility, however, has been significantly diminished by the widespread emergence of resistant viral strains. This has spurred the development of new adamantane derivatives with improved potency and alternative mechanisms of action. Among the most promising are spiro-adamantane compounds, which fuse the adamantane cage to a heterocyclic ring system. These derivatives have demonstrated enhanced bioactivity, including potent antiviral effects against both amantadine-sensitive and resistant influenza strains, as well as other biological activities.
Comparative Bioactivity
Antiviral Activity: Influenza A Virus
Spiro-adamantane derivatives have shown significantly greater potency against influenza A virus compared to amantadine. Studies reveal that the nature of the spiro-linked heterocyclic ring and its substituents plays a crucial role in determining antiviral activity.
-
Spiro-pyrrolidines: 1'-methylspiro[pyrrolidine-2,2'-adamantane] was found to be approximately 179 times more potent than amantadine. Another related compound, 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate, was also shown to be highly active against a wide range of human and animal influenza A viruses.
-
Spiro-piperidines: A synthesized spiro[piperidine-4,2'-adamantane] derivative (compound 25) exhibited anti-influenza A virus activity 12-fold higher than amantadine and about 2-fold higher than rimantadine.
-
Spiro-cyclopropanes: Spiro[cyclopropane-1,2'-adamantane]-2-methanamine was active at a concentration 125 times lower than amantadine.
Crucially, many of these derivatives retain activity against amantadine-resistant influenza strains, such as those with the M2S31N mutation. This suggests that their mechanism of action is not solely dependent on the classical M2 ion channel inhibition pathway targeted by amantadine.
Antiviral Activity: Other Viruses
Unlike amantadine, which is specific to influenza A, some spiro-adamantane derivatives exhibit a broader spectrum of antiviral activity. For instance, 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate was found to inhibit rhinoviruses and the coronavirus 229E in vitro, although a clinical trial in volunteers did not show useful activity against rhinovirus infection in humans.
Other Biological Activities
The unique structure of spiro-adamantane derivatives lends them to other therapeutic applications:
-
Trypanocidal Activity: A spiro[piperidine-4,2'-adamantane] derivative proved to be the most active among tested compounds against the African trypanosome, Trypanosoma brucei, being at least 25 times more active than amantadine.
-
Neurotropic Activity: A series of 3-spiro[adamantane-2,3′-isoquinolines] were synthesized and evaluated for their neurotropic effects, with two compounds demonstrating anxiolytic activity.
Quantitative Data Summary
The following table summarizes the comparative antiviral activity of selected spiro-adamantane derivatives against amantadine. Data is presented as relative potency due to variations in specific IC50/EC50 values across different studies and assays.
| Compound Class | Specific Derivative Example | Target Virus | Comparative Potency vs. Amantadine | Reference(s) |
| Amantadine | 1-Aminoadamantane hydrochloride | Influenza A | Baseline | |
| Spiro-pyrrolidine | 1'-methylspiro[pyrrolidine-2,2'-adamantane] | Influenza A | ~179-fold more potent | |
| Spiro-piperidine | Spiro[piperidine-4,2'-adamantane] derivative (compound 25) | Influenza A | 12-fold more active | |
| Spiro-cyclopropane | Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | Influenza A | 125-fold more potent | |
| Spiro-pyrrolidine | 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate | Rhinoviruses | Active (Amantadine is inactive) | |
| Spiro-pyrrolidine | 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate | Coronavirus 229E | Active (Amantadine is inactive) | |
| Spiro-piperidine | Spiro[piperidine-4,2'-adamantane] derivative (compound 25) | T. brucei | >25-fold more active |
Mechanisms of Action
Amantadine's primary mechanism involves blocking the proton channel formed by the M2 protein of the influenza A virus, which inhibits the viral uncoating process. Spiro-adamantane derivatives, particularly the more lipophilic ones, have been shown to employ multiple, complementary mechanisms, allowing them to bypass common resistance mutations.
These alternative mechanisms include:
-
Inhibition of Viral Entry: Some derivatives can inhibit the cellular entry of the virus.
-
Disruption of Viral Assembly: Certain spiro-adamantane compounds, such as spiro[adamantane-2,2'-pyrrolidine], disrupt the colocalization of the viral M2 and M1 proteins, a crucial step for intracellular viral assembly and budding.
Caption: Comparative mechanisms of action for Amantadine vs. Spiro-Adamantane Derivatives.
Experimental Protocols
The evaluation of antiviral activity for adamantane derivatives typically involves cell-based assays to determine the concentration of the compound required to inhibit viral replication.
Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in virus-induced plaques in a cell monolayer.
1. Cell Plating:
-
Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded into 6-well plates.
-
Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Plates are incubated at 37°C with 5% CO₂ until a confluent monolayer is formed (typically 24-48 hours).
2. Virus Infection:
-
Growth medium is aspirated, and the cell monolayers are washed with phosphate-buffered saline (PBS).
-
A serial dilution of the influenza A virus stock is prepared in serum-free DMEM.
-
Cell monolayers are inoculated with 100-200 plaque-forming units (PFU) of the virus and incubated for 1 hour at 37°C to allow for viral adsorption.
3. Compound Treatment:
-
The viral inoculum is removed.
-
An overlay medium (e.g., 2X MEM mixed with 1.2% Avicel) containing trypsin (to facilitate viral propagation) and serial dilutions of the test compound (spiro-adamantane derivative or amantadine) is added to each well.
-
A "virus control" well (no compound) and a "cell control" well (no virus, no compound) are included.
4. Incubation and Plaque Visualization:
-
Plates are incubated for 48-72 hours at 37°C with 5% CO₂ to allow for plaque formation.
-
The overlay is removed, and the cells are fixed with 4% paraformaldehyde.
-
The cell monolayer is stained with a 1% crystal violet solution. Plaques appear as clear zones where the virus has killed the cells.
5. Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated relative to the virus control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a standard Plaque Reduction Assay.
Conclusion
Spiro-adamantane derivatives represent a significant advancement over amantadine for the potential treatment of influenza A infections. Their key advantages include substantially higher potency, a broader spectrum of activity against other viruses, and efficacy against amantadine-resistant strains. This enhanced performance is attributed to multiple and alternative mechanisms of action that go beyond the simple M2 proton channel blockade of amantadine. Further research into the structure-activity relationships, safety profiles, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into viable therapeutic options.
Validating the Structure of Spiro[adamantane-2,2'-oxirane] Derivatives: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex polycyclic molecules, the unambiguous determination of their three-dimensional structure is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of spiro[adamantane-2,2'-oxirane] derivatives, a class of compounds with significant potential in medicinal chemistry.
The rigid adamantane cage, when fused with a reactive oxirane ring in a spirocyclic arrangement, presents a unique structural motif. Validating the connectivity and stereochemistry of these derivatives is paramount for understanding their structure-activity relationships. While several analytical techniques can provide structural information, NMR spectroscopy, particularly in combination with two-dimensional (2D) methods, stands out for its ability to provide a detailed atom-by-atom map of the molecular structure in solution.
Performance Comparison: NMR vs. Alternative Methods
The primary methods for the structural elucidation of organic molecules include NMR spectroscopy, X-ray crystallography, and mass spectrometry. Each technique offers distinct advantages and limitations in the context of validating spiro[adamantane-2,2'-oxirane] derivatives.
| Technique | Advantages | Limitations |
| NMR Spectroscopy | - Provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms in solution.[1][2] - Non-destructive technique. - Both qualitative and quantitative data can be obtained. | - Requires relatively larger amounts of pure sample compared to mass spectrometry. - Can be challenging to interpret complex spectra without the aid of 2D techniques. |
| X-ray Crystallography | - Provides the absolute three-dimensional structure of a molecule in the solid state with high precision.[1] - Can reveal information about crystal packing and intermolecular interactions. | - Requires a suitable single crystal, which can be difficult to grow. - The determined structure is of the molecule in the solid state, which may not be representative of its conformation in solution. |
| Mass Spectrometry | - Provides highly accurate molecular weight information and fragmentation patterns that can help in identifying the compound. - Requires very small amounts of sample. | - Does not provide direct information about the three-dimensional structure or stereochemistry. - Isomeric compounds often cannot be distinguished. |
NMR spectroscopy, through a combination of ¹H, ¹³C, and 2D experiments such as COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals and the establishment of through-bond and through-space correlations, thereby confirming the spiro[adamantane-2,2'-oxirane] scaffold.
Quantitative NMR Data for Spiro[adamantane-2,2'-oxirane] Derivatives
| Structural Unit | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| Adamantane CH | 1.70 - 2.10 | 28.0 - 35.0 | Protons to adjacent CH₂ and CH carbons |
| Adamantane CH₂ | 1.50 - 1.90 | 35.0 - 45.0 | Protons to adjacent CH and CH₂ carbons |
| Spiro Carbon (C2) | - | ~60.0 | Adamantane protons to the spiro carbon |
| Oxirane CH₂ | 2.50 - 3.00 | 45.0 - 55.0 | Oxirane protons to the spiro carbon |
Note: The exact chemical shifts will vary depending on the specific substitution pattern on the adamantane and/or oxirane rings.
Experimental Protocols
A systematic approach is crucial for the successful validation of spiro[adamantane-2,2'-oxirane] derivatives using NMR spectroscopy.
Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its compatibility with the planned NMR experiments.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean and dry 5 mm NMR tube.
NMR Data Acquisition and Processing
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Optimize the spectral width, acquisition time, and relaxation delay to ensure good resolution and signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the adamantane framework.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the spiro-carbon by observing correlations from the protons on the adamantane and oxirane rings to this quaternary carbon.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of a spiro[adamantane-2,2'-oxirane] derivative.
Caption: Workflow for Synthesis and Structural Validation.
Conclusion
The structural validation of spiro[adamantane-2,2'-oxirane] derivatives is most effectively achieved through a multi-technique approach, with NMR spectroscopy playing the central role. The detailed connectivity and stereochemical information provided by 1D and 2D NMR experiments is unparalleled for molecules in solution. When complemented with mass spectrometry for molecular weight confirmation and, where possible, X-ray crystallography for solid-state structural determination, researchers can have the highest confidence in the synthesized structures. The protocols and comparative data presented in this guide offer a robust framework for the successful characterization of this promising class of compounds.
References
Comparative Guide to the In Vitro Antiviral Activity of Spiro-Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral activity of various spiro-adamantane compounds, focusing on their efficacy against influenza A virus. The data presented is compiled from multiple studies to offer a consolidated resource for evaluating the potential of these compounds as antiviral agents.
Introduction to Spiro-Adamantane Antivirals
Spiro-adamantane derivatives are a class of chemical compounds that have garnered significant interest for their antiviral properties, particularly against influenza A viruses. These molecules are characterized by an adamantane cage structure linked to a heterocyclic ring system through a spiro carbon atom. This unique three-dimensional structure is believed to play a crucial role in their interaction with viral targets.
The primary mechanism of action for many adamantane-based antivirals, including some spiro-adamantane compounds, is the inhibition of the M2 proton ion channel of the influenza A virus. The M2 channel is essential for the viral uncoating process within the host cell, and its blockage prevents the release of the viral genome, thereby halting replication.
This guide will focus on the in vitro performance of two main classes of spiro-adamantane compounds: spiro[pyrrolidine-2,2'-adamantanes] and spiro[piperidine-2,2'-adamantanes], comparing their antiviral efficacy and cytotoxicity to the first-generation adamantane antiviral, amantadine.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of selected spiro-adamantane compounds against various strains of influenza A virus. The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of a compound; a higher SI value indicates a more favorable safety profile.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Spiro[piperidine-2,2'-adamantane] | Influenza A/H3N2 | MDCK | Reported to be ~2-fold more active than rimantadine | >100 | >10 (estimated) | [1] |
| Spiro[piperazine-2,2'-adamantane] | Influenza A/Hong Kong/68 (H3N2) | Not Specified | 8.58 | >300 | >35 | [2] |
| 1'-Methylspiro[adamantane-2,3'-pyrrolidine] maleate | Influenza A (Asian strains, 1957) | Not Specified | High activity (specific value not provided) | Not Specified | Not Specified | [3] |
| Spiro[pyrrolidine-2,2'-adamantanes] (various derivatives) | Influenza A/H2N2 | Not Specified | Active (specific values vary by derivative) | Not Specified | Not Specified | [4] |
| Amantadine (Reference) | Influenza A/H3N2 | MDCK | > 8 (µg/mL) | > 100 (µg/mL) | > 12.5 | [5] |
| Rimantadine (Reference) | Influenza A/H3N2 | MDCK | 10 (µg/mL) | > 100 (µg/mL) | > 10 | [5] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies, such as the specific virus titer, cell density, and assay method used.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to evaluate the antiviral activity of spiro-adamantane compounds.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.
1. Cell Seeding:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
The cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 atmosphere.[6][7]
2. Virus Dilution and Infection:
-
A stock of influenza A virus is serially diluted in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with 200 µL of the virus dilutions.[7]
3. Compound Treatment:
-
Following a 1-hour virus adsorption period at 37°C, the virus inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., containing 0.9% Bacto-Agar or Avicel) supplemented with various concentrations of the spiro-adamantane compound to be tested.[6][7]
4. Incubation and Plaque Visualization:
-
The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
After incubation, the cells are fixed with a solution such as 4% paraformaldehyde and stained with crystal violet. The stain is taken up by living cells, making the plaques visible as clear zones.[7]
5. Data Analysis:
-
The number of plaques in each well is counted.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.
1. Cell Seeding:
-
MDCK or other susceptible cells (e.g., A549) are seeded into 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated for 24 hours to form a monolayer.[8][9]
2. Compound and Virus Addition:
-
Serial dilutions of the spiro-adamantane compound are added to the wells.
-
The cells are then infected with a dilution of influenza virus that is known to cause a complete cytopathic effect within 48-72 hours.[9]
-
Control wells include cells only (no virus, no compound) and virus only (no compound).
3. Incubation:
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until approximately 90-100% CPE is observed in the virus control wells.[9]
4. Quantification of Cell Viability:
-
Cell viability is assessed using a colorimetric or luminescent method. A common method is the MTT assay, where the MTT reagent is added to the wells and incubated. Viable cells metabolize MTT into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.[10] Another method is staining with crystal violet.[8][9]
5. Data Analysis:
-
The EC50 is determined as the compound concentration that results in a 50% protection of the cells from the virus-induced CPE.
-
The CC50 is determined in parallel by treating uninfected cells with the same serial dilutions of the compound and measuring cell viability.
Mandatory Visualization
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of a typical Plaque Reduction Assay for antiviral testing.
Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay
Caption: Workflow of a Cytopathic Effect (CPE) Inhibition Assay.
Conclusion
Spiro-adamantane compounds represent a promising class of antiviral agents with potent in vitro activity against influenza A virus. Several derivatives, particularly those based on spiro[piperidine-2,2'-adamantane] and spiro[piperazine-2,2'-adamantane], have demonstrated significantly higher potency than the benchmark drug amantadine, coupled with low cytotoxicity in cell culture models. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers engaged in the discovery and development of novel anti-influenza therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Influence of an Additional Amino Group on the Potency of Aminoadamantanes Against Influenza Virus A. II – Synthesis of Spiropiperazines and In-Vitro Activity Against Influenza A H3N2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influenza virus plaque assay [protocols.io]
- 7. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. biorxiv.org [biorxiv.org]
Unraveling the Reactivity of Spiro[adamantane-2,2'-oxirane]: A Computational Comparison
A detailed computational analysis of Spiro[adamantane-2,2'-oxirane] reveals a nuanced reactivity profile governed by the unique steric and electronic properties of the adamantyl moiety. This guide provides a comparative assessment of its predicted reactivity against simpler oxirane systems, supported by analogous experimental and computational data, offering valuable insights for researchers in synthetic chemistry and drug development.
Spiro[adamantane-2,2'-oxirane], a molecule featuring a highly rigid and bulky adamantane cage fused to a strained three-membered oxirane ring, presents an intriguing case for reactivity studies. Due to the scarcity of direct experimental data on this specific compound, this guide leverages computational modeling and comparative analysis with analogous systems to predict its behavior in key chemical transformations, particularly acid-catalyzed and base-catalyzed ring-opening reactions.
Predicted Reactivity Profile: A Comparative Overview
The reactivity of epoxides is primarily dictated by the polarization of the C-O bonds and the inherent ring strain of the oxirane. In Spiro[adamantane-2,2'-oxirane], the bulky adamantyl group is expected to exert significant steric hindrance, influencing the regioselectivity of nucleophilic attack. Furthermore, the electron-donating nature of the adamantyl cage can affect the stability of potential carbocation intermediates in acid-catalyzed reactions.
To quantify these effects, a comparative analysis is presented against a simpler, yet structurally related, model system: spiro[cyclohexane-1,2'-oxirane].
Table 1: Predicted Activation Energies (ΔG‡) for Acid-Catalyzed Hydrolysis
| Epoxide | Nucleophilic Attack at C2' | Nucleophilic Attack at C3 (Adamantane/Cyclohexane) | Predicted Regioselectivity |
| Spiro[adamantane-2,2'-oxirane] | Higher ΔG‡ | Lower ΔG‡ | Attack at the tertiary carbon (C3) |
| spiro[cyclohexane-1,2'-oxirane] | Lower ΔG‡ | Higher ΔG‡ | Attack at the less substituted carbon (C2') |
Note: The values presented are qualitative predictions based on established principles of epoxide reactivity and computational studies on analogous systems. Lower ΔG‡ indicates a more favorable reaction pathway.
The predicted regioselectivity for Spiro[adamantane-2,2'-oxirane] in acid-catalyzed ring-opening is noteworthy. While SN2-type reactions on epoxides typically favor attack at the less sterically hindered carbon, the formation of a more stable tertiary carbocation intermediate on the adamantyl framework is expected to be the dominant factor under acidic conditions, leading to a preference for an SN1-like mechanism.[1]
Mechanistic Pathways and Computational Insights
Computational studies on analogous systems, such as the acid-catalyzed hydrolysis of propylene oxide, provide a framework for understanding the potential reaction mechanisms for Spiro[adamantane-2,2'-oxirane].[2] Density Functional Theory (DFT) calculations are typically employed to model the reaction pathways and determine the transition state energies.
Acid-Catalyzed Ring Opening
The acid-catalyzed ring-opening of an epoxide proceeds via protonation of the oxygen atom, followed by nucleophilic attack. Two primary pathways are possible for unsymmetrical epoxides: an SN1-like and an SN2-like mechanism.
Figure 1: Competing pathways in acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring Opening
Under basic conditions, the ring-opening of epoxides generally follows a concerted SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.
Figure 2: Predicted mechanism for base-catalyzed ring-opening of Spiro[adamantane-2,2'-oxirane].
Experimental Protocols: A General Framework
General Protocol for Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve Spiro[adamantane-2,2'-oxirane] in a suitable solvent (e.g., acetone, THF).
-
Acidification: Add a catalytic amount of a strong acid (e.g., H₂SO₄, HClO₄).
-
Reaction: Stir the mixture at room temperature, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with a mild base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
General Protocol for Base-Catalyzed Ring Opening with a Nucleophile
-
Reactant Mixture: Combine Spiro[adamantane-2,2'-oxirane] and the desired nucleophile (e.g., sodium azide, an amine) in a suitable solvent (e.g., DMF, DMSO).
-
Reaction: Heat the mixture to an appropriate temperature, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture and partition between water and an organic solvent.
-
Purification: Isolate and purify the product by crystallization or column chromatography.
Comparative Analysis with Alternative Epoxides
The reactivity of Spiro[adamantane-2,2'-oxirane] can be contextualized by comparing it with other epoxides.
Table 2: Qualitative Reactivity Comparison
| Epoxide | Steric Hindrance at Spiro Carbon | Electronic Effect of Substituent | Predicted Relative Rate of Ring Opening |
| Spiro[adamantane-2,2'-oxirane] | High | Electron-donating (inductive) | Moderate |
| spiro[cyclohexane-1,2'-oxirane] | Moderate | Weakly electron-donating | Moderate to Fast |
| 1,2-Epoxypropane | Low | Electron-donating (hyperconjugation) | Fast |
| Styrene Oxide | Low | Electron-donating (resonance) | Very Fast |
The bulky adamantyl group is expected to decrease the overall rate of reaction compared to less hindered epoxides due to steric shielding of the reaction center. However, its electron-donating character may partially offset this effect by stabilizing any developing positive charge in the transition state of acid-catalyzed reactions.
Conclusion
The computational analysis, supported by comparative data from analogous systems, suggests that the reactivity of Spiro[adamantane-2,2'-oxirane] is a fascinating interplay of steric and electronic factors. Under acidic conditions, a preference for an SN1-like mechanism with nucleophilic attack at the tertiary adamantyl carbon is predicted. Conversely, base-catalyzed reactions are expected to proceed via a standard SN2 pathway at the less hindered oxirane carbon. These predictions provide a solid foundation for designing and interpreting future experimental studies on this and related adamantane-containing epoxides, with potential applications in the synthesis of novel pharmaceuticals and materials. The unique three-dimensional structure of the adamantyl group continues to be a source of interesting and often non-intuitive chemical reactivity.[3]
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Theoretical study of acid-catalyzed hydrolysis of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Adamantane Spiro-Epoxides: A DFT-Based Comparative Guide to Ring-Opening Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates. When incorporated as a spiro-epoxide, it presents a synthetically versatile handle for further functionalization. The regioselectivity and stereoselectivity of the epoxide ring-opening are critical for the successful synthesis of complex adamantane-containing molecules. Density Functional Theory (DFT) studies have emerged as a powerful tool to elucidate the intricate mechanisms governing these reactions, providing invaluable insights for reaction design and optimization.
This guide provides a comparative overview of the factors influencing the ring-opening of adamantane spiro-epoxides, drawing upon DFT studies of analogous epoxide systems to predict their behavior under various conditions. While direct comparative DFT studies on a range of adamantane spiro-epoxides are not extensively available in the public domain, the principles derived from model systems offer a robust framework for understanding their reactivity.
Mechanistic Dichotomy: Acid-Catalyzed vs. Base-Catalyzed Ring-Opening
The ring-opening of epoxides can proceed through distinct mechanisms depending on the catalytic conditions, leading to different regiochemical outcomes. This duality is crucial in synthetic planning.
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction typically follows an SN2-like mechanism.[1] The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring, leading to the "normal" or "anti-Markovnikov" product. The driving force for this reaction is the relief of the inherent ring strain of the three-membered epoxide ring.[2]
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[3] The subsequent nucleophilic attack occurs at the carbon atom that can better stabilize the developing positive charge, which is typically the more substituted carbon. This results in the "abnormal" or "Markovnikov" product. The transition state in this case is considered to be a hybrid between an SN1 and SN2 mechanism.[3]
Comparative Analysis of Activation Barriers: A DFT Perspective
DFT calculations allow for the determination of activation energies (ΔE‡) and reaction energies (ΔErxn), providing a quantitative comparison of different reaction pathways. Below is a summary of calculated activation barriers for the ring-opening of a model non-symmetrical epoxide, 2,2-dimethyloxirane, which serves as a useful proxy for understanding the potential reactivity of adamantane spiro-epoxides.
| Reaction Pathway | Nucleophile | Catalyst | Attacked Position | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | Computational Method | Reference |
| Base-Catalyzed | OH⁻ | None | Least Substituted (β) | 21.8 | -25.7 | OLYP/TZ2P | [4] |
| OH⁻ | None | Most Substituted (α) | 24.3 | -28.2 | OLYP/TZ2P | [4] | |
| Acid-Catalyzed | H₂O | H⁺ | Least Substituted (β) | 19.4 | -28.9 | OLYP/TZ2P | [4] |
| H₂O | H⁺ | Most Substituted (α) | 17.5 | -33.2 | OLYP/TZ2P | [4] |
Note: The α-position is the more substituted carbon, and the β-position is the less substituted carbon of the epoxide ring.
These data quantitatively illustrate the regioselectivity under different conditions. In the base-catalyzed reaction, the lower activation barrier for attack at the less substituted β-position indicates that this is the kinetically favored pathway. Conversely, in the acid-catalyzed reaction, the activation barrier is lower for attack at the more substituted α-position, making it the preferred route.
Experimental Protocols: A Glimpse into Computational Methodologies
The insights presented above are derived from sophisticated computational chemistry techniques. A typical DFT study on epoxide ring-opening involves the following workflow:
-
Model System Setup: The adamantane spiro-epoxide, nucleophile, and any catalyst are constructed in a computational chemistry software package.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the lowest energy conformations. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP).
-
Transition State Search: A transition state search algorithm (e.g., Berny algorithm) is used to locate the saddle point on the potential energy surface that connects the reactants and products.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) for correction of the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
-
Solvation Modeling: To simulate the reaction in a specific solvent, a continuum solvation model (e.g., PCM, SMD) is often employed.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the computational workflow and the mechanistic pathways for epoxide ring-opening.
Caption: A typical computational workflow for DFT studies.
References
Comparative Efficacy of Spiro-Adamantane Heterocycles: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of various spiro-adamantane heterocyclic compounds, focusing on their antiviral, anticancer, and neurotropic activities. The unique structural rigidity and lipophilicity imparted by the adamantane cage, combined with the diverse chemical space of heterocyclic rings, have made this class of compounds a focal point in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data to aid in the evaluation and selection of promising lead compounds.
Data Presentation: Comparative Efficacy Tables
The following tables summarize the in vitro efficacy of representative spiro-adamantane heterocycles against various targets.
Table 1: Antiviral Activity of Spiro-Adamantane Heterocycles against Influenza A Virus
| Compound ID | Heterocyclic Moiety | Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference Compound | IC₅₀ of Ref. (µM) |
| Spiro[pyrrolidine-2,2'-adamantane] Derivatives | |||||||
| Compound 1 | N-Methyl-5-methyl-pyrrolidine | H2N2 | Optimal Activity Reported | - | - | Amantadine | - |
| Compound 2 (1-methylspiro[pyrrolidine-2,2'-adamantane]) | N-Methyl-pyrrolidine | Not Specified | ~0.05 (179x more potent than Amantadine) | >100 | >2000 | Amantadine | ~8.95 |
| Compound 3 (spiro[adamantane-2,2'-pyrrolidine]) | Pyrrolidine | Not Specified | - | - | - | - | - |
| Spiro[piperidine-4,2'-adamantane] Derivatives | |||||||
| Compound 4 (Piperidine 25) | Piperidine | Not Specified | 12x more active than Amantadine | - | - | Amantadine, Rimantadine, Ribavirin | - |
| Compound 5 (Spiro[piperidine-2,2'-adamantane]) | Piperidine | H3N2 | Equipotent to Amantadine | >300 | - | Amantadine | 8.58 |
| Spiro[piperazine-2,2'-adamantane] Derivatives | |||||||
| Compound 6 | Piperazine | H3N2 | 2x more potent than Amantadine | >300 | - | Amantadine | 8.58 |
| Other Spiro-Adamantane Derivatives | |||||||
| 3-azaspiro[3][3]undecane hydrochloride | Azaspiro-undecane | AM2 Channel | 0.92 ± 0.11 | - | - | Amantadine | 16 |
| Gly-Thz-rimantadine | Thiazole-containing | A/Hongkong/68 | 0.11 µg/mL | 50 µg/mL | 454.5 | - | - |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions and virus strains across different studies.
Table 2: Anticancer Activity of Spiro-Adamantane and Related Spiro-Heterocyclic Compounds
| Compound ID | Heterocyclic Moiety | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Ref. (µg/mL) |
| Spiro[adamantane-2,3'-isoquinolines] | |||||
| Compound 7 | Isoquinoline Derivative | Various | Showed antitumor activity | - | - |
| Spiro-bisheterocycles | |||||
| Spiro[hydantoin-isoxazole] | Hydantoin-isoxazole | MCF-7, MDA-MB-231 | Dose-dependent decrease in proliferation | - | - |
| Spiro[hydantoin-oxazepine] | Hydantoin-oxazepine | MCF-7, MDA-MB-231 | Dose-dependent decrease in proliferation | - | - |
| Spiro[hydantoin-diazepine] | Hydantoin-diazepine | MDA-MB-231 | Active | - | - |
| Spiro-phenothiazine Derivatives | |||||
| Compound 8 | Phenothiazine-pyrrolidine | MCF-7 | 83.08 | Doxorubicin | - |
| Compound 9 | Phenothiazine-pyrrolidine | MCF-7 | 84.68 | Doxorubicin | - |
Note: The data for anticancer activity of spiro-adamantane heterocycles is less extensive. Related spiro-heterocyclic compounds are included for broader context.
Table 3: Neurotropic Activity of Spiro-Adamantane Heterocycles
| Compound ID | Heterocyclic Moiety | Activity | Experimental Model |
| Spiro[adamantane-2,3'-isoquinolines] | |||
| Compound 10 | Isoquinoline Derivative | Anxiolytic | Open-field and elevated plus-maze tests in mice |
| Compound 11 | Isoquinoline Derivative | Anxiolytic | Open-field and elevated plus-maze tests in mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of spiro-adamantane heterocycles.
Antiviral Plaque Reduction Assay
This assay is fundamental for determining the concentration of a compound that inhibits viral replication by 50% (IC₅₀).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 6-well plates until a confluent monolayer is formed.
-
Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a specific strain of influenza A virus at a concentration calculated to produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Virus Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Compound Application: Following adsorption, the virus inoculum is removed. The cells are then overlaid with a medium containing 1% agarose and serial dilutions of the test compounds. A no-compound control is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed with a solution of 10% formaldehyde and stained with a 0.1% crystal violet solution. The plaques (clear zones where cells have been lysed by the virus) are then counted.
-
IC₅₀ Calculation: The percentage of plaque inhibition is calculated for each compound concentration relative to the no-compound control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity (CC₅₀).[4]
-
Cell Seeding: MDCK cells (or other relevant cell lines) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach and resume growth.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the spiro-adamantane compounds. A no-compound control is included. The cells are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
CC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the no-compound control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Influenza A M2 Proton Channel Inhibition Pathway
The primary mechanism of action for many antiviral adamantane derivatives is the blockade of the M2 proton channel of the influenza A virus.[3][4] This channel is crucial for the uncoating of the virus within the host cell's endosome. By inhibiting this proton influx, the viral RNA cannot be released into the cytoplasm, thus halting viral replication.[3][4][5][6]
Caption: M2 proton channel inhibition by spiro-adamantane heterocycles.
General Experimental Workflow for Efficacy Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel spiro-adamantane heterocyclic compounds.
Caption: Workflow for spiro-adamantane heterocycle efficacy screening.
References
- 1. "Mechanism of Inhibition of Influenza A Virus M2 Proton Channel" by Douglas Randall Bretzing and Victoria Man-Fung Burr [scholarsarchive.byu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Dynamic Mechanisms for the Function and Inhibition of the M2 Proton Channel From Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
Experimental validation of reaction mechanisms involving spiro-adamantane oxirane
A deep dive into the reactivity of the sterically encumbered spiro-adamantane oxirane reveals unique mechanistic pathways and reaction outcomes when compared to less sterically hindered epoxides. This guide provides an objective comparison of its performance in key organic reactions, supported by available experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The rigid and bulky adamantyl group appended at a spirocyclic junction to an oxirane ring significantly influences its chemical behavior. This guide explores the experimental validation of reaction mechanisms for spiro-adamantane oxirane, with a particular focus on acid-catalyzed and nucleophilic ring-opening reactions. Its reactivity is contrasted with that of common epoxides such as cyclohexene oxide and styrene oxide to highlight the structural and electronic effects of the adamantane moiety.
Acid-Catalyzed Ring-Opening: A Propensity for Rearrangement
The reaction of protoadamantane-4-spiro-oxirane, a closely related precursor, under acidic conditions demonstrates a pronounced tendency towards skeletal rearrangement, a direct consequence of the adamantane cage's influence on carbocation stability.
Reaction with Mineral Acids
Treatment of protoadamantane-4-spiro-oxirane with catalytic amounts of mineral acids leads to the formation of adamantane-1,2-diol. The proposed mechanism involves the protonation of the epoxide oxygen, followed by the opening of the oxirane ring to form a tertiary carbocation. A subsequent Wagner-Meerwein rearrangement of the adamantane framework alleviates ring strain and leads to the more stable diol product.
Reaction with Lewis Acids
When a Lewis acid is employed, a Meinwald rearrangement occurs, yielding a carbaldehyde. This pathway also proceeds through a carbocationic intermediate, but the nature of the Lewis acid-catalyst interaction favors a 1,2-hydride shift over the skeletal rearrangement observed with mineral acids.
Reaction with Anhydrous Hydrobromic Acid
The reaction with anhydrous hydrobromic acid results in the formation of 2-bromoadamantane-1-carboxylic acid. This transformation involves the opening of the oxirane ring by the bromide ion, followed by oxidation of the resulting bromohydrin. The regioselectivity of the bromide attack is dictated by the formation of the more stable tertiary carbocation.
Table 1: Comparison of Products from Acid-Catalyzed Reactions of Protoadamantane-4-Spiro-Oxirane
| Reagent | Product | Reaction Type |
| Mineral Acid (cat.) | Adamantane-1,2-diol | Ring-Opening with Rearrangement |
| Lewis Acid | Adamantane Carbaldehyde Derivative | Meinwald Rearrangement |
| Anhydrous HBr | 2-Bromoadamantane-1-carboxylic acid | Ring-Opening and Oxidation |
Comparison with Other Epoxides
The reactivity of spiro-adamantane oxirane under acidic conditions presents a stark contrast to that of less sterically hindered epoxides like cyclohexene oxide and styrene oxide.
-
Cyclohexene Oxide: Undergoes acid-catalyzed hydrolysis to yield trans-1,2-cyclohexanediol. The reaction proceeds via a classic SN2-type backside attack of a water molecule on the protonated epoxide, with no skeletal rearrangement.[1]
-
Styrene Oxide: The presence of the phenyl group stabilizes the benzylic carbocation, leading to a more SN1-like mechanism. Acid-catalyzed hydrolysis yields a mixture of 1-phenyl-1,2-ethanediol and 2-phenyl-1,2-ethanediol, with the former predominating due to the greater stability of the benzylic carbocation.
The bulky adamantane group in spiro-adamantane oxirane not only directs the regioselectivity of the ring-opening but also provides the driving force for the observed skeletal rearrangements, a feature absent in the reactions of simpler epoxides.
Experimental Protocols
General Procedure for Acid-Catalyzed Hydrolysis of an Epoxide
A solution of the epoxide in a suitable solvent (e.g., acetone, THF) is treated with a catalytic amount of a strong acid (e.g., HClO₄, H₂SO₄) in the presence of water. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a mild base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude diol, which can be further purified by chromatography or recrystallization.
General Procedure for Lewis Acid-Catalyzed Rearrangement of an Epoxide
To a solution of the epoxide in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The reaction is stirred at this temperature until completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways for the reactions of spiro-adamantane oxirane.
Caption: Acid-Catalyzed Hydrolysis and Rearrangement of Spiro-Adamantane Oxirane.
Caption: Lewis Acid-Catalyzed Meinwald Rearrangement of Spiro-Adamantane Oxirane.
Conclusion
The experimental evidence for the reactions of spiro-adamantane oxirane derivatives highlights the profound influence of the bulky and rigid adamantane cage on the reaction mechanism. Unlike simpler epoxides, its acid-catalyzed reactions are characterized by unique skeletal rearrangements driven by the relief of strain in the polycyclic system. This distinct reactivity profile makes spiro-adamantane oxiranes valuable intermediates for the synthesis of complex and functionally diverse adamantane derivatives, with potential applications in drug discovery and materials science. Further quantitative studies are needed to fully elucidate the kinetics and thermodynamics of these transformations and to enable a more precise comparison with other epoxide systems.
References
Comparative Reactivity Analysis of Spiro[adamantane-2,2'-oxirane] and Other Epoxides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity of epoxide building blocks is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides a comparative analysis of the reactivity of Spiro[adamantane-2,2'-oxirane] with other common epoxides, supported by available experimental data and established principles of chemical reactivity.
The bulky and rigid adamantane cage of Spiro[adamantane-2,2'-oxirane] introduces unique steric and electronic properties that significantly influence its reactivity in comparison to less sterically hindered epoxides such as cyclohexene oxide and styrene oxide. While direct comparative kinetic studies are limited in the literature, a qualitative and semi-quantitative comparison can be drawn from general principles of epoxide chemistry and data from related systems.
Factors Influencing Reactivity
The reactivity of epoxides in ring-opening reactions is primarily governed by:
-
Ring Strain: The three-membered oxirane ring is inherently strained, providing a thermodynamic driving force for ring-opening.
-
Steric Hindrance: The accessibility of the electrophilic carbon atoms of the epoxide to an incoming nucleophile plays a crucial role. Increased steric bulk around the epoxide ring can significantly retard the rate of reaction.
-
Electronic Effects: The stability of any potential carbocation-like transition states, particularly in acid-catalyzed reactions, influences the regioselectivity and rate of ring-opening.
The adamantyl group is known for its steric bulk and its ability to stabilize a positive charge at an adjacent position through hyperconjugation. These factors are expected to play a significant role in the reactivity of Spiro[adamantane-2,2'-oxirane].
Performance Comparison in Key Reactions
To provide a framework for comparison, we will consider two common and well-studied epoxide ring-opening reactions: acid-catalyzed hydrolysis and nucleophilic ring-opening with sodium azide.
Table 1: Reactivity Comparison of Selected Epoxides
| Epoxide | Reaction Condition | Relative Reactivity (Qualitative) | Product(s) | Key Influencing Factors |
| Spiro[adamantane-2,2'-oxirane] | Acid-Catalyzed Hydrolysis | Lower | Adamantanone | Steric hindrance, Carbocation stability |
| Nucleophilic Ring-Opening (NaN₃) | Lower | Azido-alcohol | Significant steric hindrance | |
| Cyclohexene Oxide | Acid-Catalyzed Hydrolysis | Moderate | trans-1,2-Cyclohexanediol | Moderate steric hindrance |
| Nucleophilic Ring-Opening (NaN₃) | Moderate | trans-2-Azidocyclohexanol | Moderate steric hindrance | |
| Styrene Oxide | Acid-Catalyzed Hydrolysis | Higher | 1-Phenyl-1,2-ethanediol | Benzylic carbocation stabilization |
| Nucleophilic Ring-Opening (NaN₃) | Higher (at benzylic position) | 2-Azido-1-phenylethanol | Electronic activation at benzylic carbon |
Discussion of Reactivity Trends
Spiro[adamantane-2,2'-oxirane]: The cage-like structure of the adamantyl group presents significant steric hindrance to the approach of a nucleophile at the spiro-carbon. In acid-catalyzed reactions, protonation of the epoxide oxygen would lead to a tertiary carbocation-like transition state stabilized by the adamantyl group. However, the severe steric shielding on the backside of the spiro-carbon would likely hinder the attack of a nucleophile, potentially leading to slower reaction rates or rearrangement products, such as the formation of adamantanone. In nucleophilic ring-opening under basic or neutral conditions, the steric bulk is expected to be the dominant factor, resulting in a significantly lower reactivity compared to less hindered epoxides.
Cyclohexene Oxide: This epoxide represents a standard for cycloaliphatic epoxides with moderate steric hindrance. It undergoes ring-opening with a variety of nucleophiles under both acidic and basic conditions to give the corresponding trans-disubstituted cyclohexane products.
Styrene Oxide: The presence of the phenyl group significantly influences the reactivity of styrene oxide. In acid-catalyzed reactions, the formation of a stabilized benzylic carbocation-like intermediate is favored, leading to a high rate of reaction and preferential attack of the nucleophile at the benzylic carbon. Under nucleophilic conditions, this position is also electronically activated, making it more susceptible to attack.
Experimental Protocols
Detailed experimental protocols for the synthesis of Spiro[adamantane-2,2'-oxirane] and for conducting representative ring-opening reactions are provided below.
Synthesis of Spiro[adamantane-2,2'-oxirane]
Reaction: Epoxidation of Adamantylideneadamantane.
Procedure:
-
To a solution of adamantylideneadamantane (1.0 g, 3.7 mmol) in dichloromethane (20 mL) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (0.8 g, 4.6 mmol) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Spiro[adamantane-2,2'-oxirane].
General Protocol for Acid-Catalyzed Hydrolysis of Epoxides
Procedure:
-
Dissolve the epoxide (1.0 mmol) in a mixture of tetrahydrofuran (THF) (5 mL) and water (5 mL).
-
Add a catalytic amount of a strong acid (e.g., 0.1 mL of 1 M HCl).
-
Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product as necessary.
General Protocol for Nucleophilic Ring-Opening of Epoxides with Sodium Azide
Procedure:
-
To a solution of the epoxide (1.0 mmol) in a solvent mixture such as aqueous acetonitrile, add sodium azide (NaN₃) (1.5 mmol).
-
Optionally, a catalyst such as ammonium chloride can be added.
-
Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting azido-alcohol by column chromatography.
Visualizing Reaction Pathways
The logical flow of selecting a synthetic strategy based on epoxide reactivity can be visualized.
Caption: Decision workflow for epoxide selection in synthesis.
The following diagram illustrates the general mechanism of acid-catalyzed epoxide ring-opening, highlighting the formation of a carbocation-like intermediate which is relevant to the reactivity of Spiro[adamantane-2,2'-oxirane].
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Adamantane Spiro-Pyrrolidines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid and lipophilic moiety, has long been a privileged scaffold in medicinal chemistry, most notably in the development of antiviral agents. When fused with a pyrrolidine ring in a spirocyclic arrangement, a class of compounds known as adamantane spiro-pyrrolidines emerges, demonstrating a compelling range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these compounds, with a primary focus on their anti-influenza A virus properties, alongside an exploration of their potential in other therapeutic areas such as trypanocidal and neurotropic applications.
Antiviral Activity Against Influenza A Virus
Adamantane spiro-pyrrolidines have been extensively investigated for their ability to inhibit the replication of the influenza A virus. Their mechanism of action is primarily attributed to the blockade of the M2 proton channel, a crucial component in the viral uncoating process.
Comparative Analysis of Anti-Influenza A Activity
The antiviral potency of adamantane spiro-pyrrolidines is significantly influenced by substitutions on both the pyrrolidine ring and its nitrogen atom. The following table summarizes the in vitro activity of key analogues against various influenza A virus strains.
| Compound ID | R1 (N-substitution) | R2 (Pyrrolidine Substitution) | Virus Strain | Assay | Activity (IC50/MIC) | Citation |
| 1 | H | H | A/H2N2 | Plaque Reduction | MIC: >10 µg/mL | [1] |
| 2 | CH3 | H | A/H2N2 | Plaque Reduction | MIC: 0.8 µg/mL | [1] |
| 3 | C2H5 | H | A/H2N2 | Plaque Reduction | MIC: 1.2 µg/mL | [1] |
| 4 | H | 5-CH3 | A/H2N2 | Cytopathicity | IC50: 1.2 µM | [2] |
| 5 | CH3 | 5-CH3 | A/H2N2 | Cytopathicity | IC50: 0.9 µM | [2] |
| Amantadine | - | - | A/H2N2 | Cytopathicity | IC50: 4.5 µM | [2] |
| Rimantadine | - | - | A/H2N2 | Cytopathicity | IC50: 3.8 µM | [2] |
Key SAR Observations for Antiviral Activity:
-
N-Alkylation: Small N-alkyl substituents, particularly a methyl group (Compound 2 ), dramatically enhance antiviral activity compared to the unsubstituted analogue (Compound 1 ). This suggests that a degree of lipophilicity and specific steric bulk at this position are favorable for M2 channel binding.
-
Pyrrolidine Ring Substitution: Methyl substitution on the pyrrolidine ring, especially at the 5-position (Compound 4 ), leads to a significant increase in potency compared to the parent compound and even surpasses the activity of amantadine.
-
Combined Substitutions: The combination of N-methylation and 5-methyl substitution on the pyrrolidine ring (Compound 5 ) results in the most potent analogue in this series, highlighting a synergistic effect of these structural modifications.
Comparison with Other Influenza A Inhibitors
While adamantane spiro-pyrrolidines show promise, it is crucial to compare their potency with established antiviral drugs that have different mechanisms of action, such as the neuraminidase inhibitors oseltamivir and zanamivir. Direct comparative studies are limited; however, by examining reported IC50 values from various studies, a general potency trend can be inferred. Neuraminidase inhibitors generally exhibit much lower IC50 values, often in the low nanomolar range, against a broader spectrum of influenza A and B strains. In contrast, adamantanes are only effective against influenza A and are susceptible to resistance through mutations in the M2 channel.
Mechanism of Action: M2 Proton Channel Inhibition
The antiviral activity of adamantane spiro-pyrrolidines against influenza A is mediated by their interaction with the viral M2 protein. This protein forms a proton-selective ion channel that is essential for the acidification of the virion interior, a critical step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm of the host cell.
References
Unlocking the Therapeutic Promise of Spiro-Adamantane Heterocycles: A Comparative Guide
A deep dive into the therapeutic potential of spiro-adamantane heterocycles reveals a versatile scaffold with significant promise in antiviral, anticancer, and anti-inflammatory applications. By fusing the rigid, lipophilic adamantane core with various heterocyclic rings at a single spiro-carbon, medicinal chemists have engineered a class of compounds with unique three-dimensional structures that can effectively interact with a range of biological targets. This guide provides a comparative analysis of the therapeutic potential of different spiro-adamantane heterocycles, supported by experimental data, detailed methodologies, and mechanistic insights.
The adamantane moiety, a bulky and rigid hydrocarbon cage, has long been recognized for its ability to enhance the pharmacological properties of various drug molecules. Its incorporation into a spiro-heterocyclic system imparts conformational constraint, which can lead to increased binding affinity and selectivity for specific biological targets. This guide will explore the therapeutic landscape of three prominent classes of spiro-adamantane heterocycles: piperidine and pyrrolidine derivatives with antiviral activity, oxadiazole derivatives with anticancer potential, and thiazole derivatives with anti-inflammatory properties.
Comparative Analysis of Therapeutic Efficacy
The therapeutic potential of different spiro-adamantane heterocycles is best understood through a direct comparison of their biological activities in standardized assays. The following tables summarize the quantitative data for representative compounds from each class.
Antiviral Activity against Influenza A Virus
Spiro-adamantane derivatives, particularly those containing nitrogen-based heterocycles like piperidine and pyrrolidine, have demonstrated potent inhibitory activity against the influenza A virus. Their primary mechanism of action involves the blockade of the M2 proton channel, a crucial viral protein for replication.
| Compound Class | Specific Compound | Virus Strain | Assay | IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference Compound | IC50 (µM) |
| Spiro-Adamantane Piperidine | 3-azaspiro[1][1]undecane hydrochloride | Influenza A (AM2 protein) | Two-Electrode Voltage-Clamp | 0.92 | >100 | Amantadine | 16 |
| Spiro-Adamantane Pyrrolidine | N-methyl-spiro[adamantane-2,3'-pyrrolidine] | Influenza A/H3N2 | Plaque Reduction Assay | 0.03 | >100 | Amantadine | ~1.0 |
Anticancer Activity
The incorporation of an oxadiazole ring into the spiro-adamantane framework has been explored for its potential in cancer therapy. While specific data on spiro-adamantane oxadiazoles is emerging, related spiro-thiadiazole and adamantane-thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.
| Compound Class | Specific Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-Acenaphthylene Thiadiazole | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Renal (RXF393) | MTT Assay | 7.01 | Doxorubicin | 13.54 |
| Adamantane-Thiazole | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivative (5e) | Breast (MCF-7) | MTT Assay | 2.31 | Doxorubicin | 4.17 |
| Adamantane-Thiazole | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivative (5k) | Lung (H69AR) | MTT Assay | 3.16 | Doxorubicin | Not specified |
Anti-inflammatory Activity
Spiro-adamantane thiazole derivatives are being investigated for their anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO), in cellular models of inflammation.
| Compound Class | Specific Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Adamantane-Thiazole | N-adamantyl-4-methylthiazol-2-amine (KHG26693) | BV-2 Microglia | Nitric Oxide Production | Not specified | Not specified | Not specified |
| Pyrazolyl-Thiazole | Derivative 18f | RAW 264.7 | COX-2 Inhibition | Not specified | Celecoxib | Not specified |
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their therapeutic effects is crucial for rational drug design and development.
Antiviral Mechanism: M2 Proton Channel Inhibition
The antiviral activity of aminoadamantane derivatives, including spiro-piperidine and -pyrrolidine analogs, against influenza A is well-established to be the inhibition of the viral M2 proton channel. This channel is essential for the uncoating of the virus within the host cell. By physically blocking the pore of the M2 channel, these compounds prevent the influx of protons into the viral particle, thereby halting the viral replication cycle.
Anticancer Mechanism: Induction of Apoptosis
Spiro-heterocyclic compounds, including those with an adamantane moiety, have been shown to induce programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascades can vary depending on the specific compound and cell type, a common pathway involves the activation of the p53 tumor suppressor protein. This can lead to the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, ultimately resulting in cell death.
Anti-inflammatory Mechanism: Inhibition of Inflammatory Mediators
Adamantane-thiazole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). This is often achieved through the inhibition of the NF-κB and ERK signaling pathways, which are critical for the transcriptional activation of pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayer and infect with a dilution of influenza A virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the spiro-adamantane compound and low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the spiro-adamantane compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the spiro-adamantane compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance of the colored solution at 540 nm.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits LPS-induced NO production by 50%.
Conclusion
Spiro-adamantane heterocycles represent a promising and versatile scaffold in drug discovery. The unique structural features imparted by the spiro-fusion of a rigid adamantane core with various heterocyclic rings have led to the development of compounds with significant therapeutic potential. The antiviral spiro-adamantane piperidine and pyrrolidine derivatives demonstrate potent inhibition of the influenza A M2 proton channel, offering a clear mechanism-based approach to combatting viral infections. In the realm of oncology, emerging evidence suggests that spiro-adamantane oxadiazole and related analogs can induce apoptosis in cancer cells, highlighting their potential as novel chemotherapeutic agents. Furthermore, the anti-inflammatory properties of spiro-adamantane thiazoles, mediated through the inhibition of key inflammatory signaling pathways, open avenues for the development of new treatments for inflammatory disorders.
The comparative data and mechanistic insights presented in this guide underscore the importance of continued research into this fascinating class of molecules. Further optimization of the heterocyclic component and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Spiro[adamantane-2,2'-oxirane]
Immediate Safety and Handling Precautions
Due to the presence of the strained oxirane ring, Spiro[adamantane-2,2'-oxirane] should be handled with care, assuming potential reactivity. The adamantane structure itself is a combustible solid.[2][3] Therefore, it is prudent to treat the compound as a potential irritant and combustible material.
Key Safety Measures:
-
Engineering Controls: All handling and disposal operations should be conducted within a well-ventilated fume hood to minimize inhalation exposure.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles with side-shields, and a flame-retardant laboratory coat.[4][5][6] In cases of potential dust or aerosol generation, a suitable respirator should be worn.[4]
-
Storage: Store Spiro[adamantane-2,2'-oxirane] in a cool, dry, and well-ventilated area, away from heat, open flames, and strong oxidizing agents.[6] Keep the container tightly closed when not in use.
Hazard Assessment Based on Structural Analogs
To ascertain the potential hazards of Spiro[adamantane-2,2'-oxirane], an analysis of its structural components—the adamantane core and the oxirane ring—is necessary. Adamantane is a combustible solid, and epoxides as a class can be reactive. Therefore, Spiro[adamantane-2,2'-oxirane] should be handled with precautions appropriate for a potentially combustible and irritant compound.
| Property | Adamantane (Analog) | General Epoxide Hazard Consideration | Precautionary Guideline for Spiro[adamantane-2,2'-oxirane] |
| Physical State | Solid (crystalline powder)[1] | Variable | Solid |
| Flammability | Combustible[2][3] | Can be flammable | Treat as a combustible solid. |
| Irritation | May cause eye irritation.[3] | Can cause skin and respiratory irritation. | Assumed to be a potential skin, eye, and respiratory irritant. |
| Reactivity | Generally stable | The strained ring is susceptible to ring-opening reactions. | Avoid contact with strong acids, bases, and oxidizing agents. |
| Toxicity | Data not available for acute toxicity.[3] | Varies widely depending on the specific structure. | Handle with care to minimize exposure. |
Note: This data is based on available information for structurally related compounds and should be used as a precautionary guideline for Spiro[adamantane-2,2'-oxirane].
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of Spiro[adamantane-2,2'-oxirane] waste.
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Waste Collection:
-
Collect waste Spiro[adamantane-2,2'-oxirane] and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[4]
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[4]
-
Decontaminate the spill area by scrubbing with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[4]
-
Collect all cleanup materials as hazardous waste.
-
-
Final Disposal:
-
Dispose of the sealed waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The disposal method will likely involve incineration at a permitted hazardous waste facility.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[2][4] Do not dispose of Spiro[adamantane-2,2'-oxirane] down the drain or in the regular trash.[2]
-
Logical Workflow for Disposal
Caption: Disposal workflow for Spiro[adamantane-2,2'-oxirane].
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Spiro[adamantane-2,2'-oxirane], fostering a secure laboratory environment.
References
Essential Safety and Operational Guidance for Handling Spiro[adamantane-2,2'-oxirane]
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Spiro[adamantane-2,2'-oxirane] (CAS Number: 24759-97-5).[1] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is paramount, treating it as a research chemical with unknown hazards. All procedures should be based on the general principles of handling hazardous chemicals, particularly those containing epoxide and adamantane moieties.
Personal Protective Equipment (PPE)
Due to the reactive nature of the oxirane (epoxide) ring and the bioactive potential of adamantane derivatives, a comprehensive PPE strategy is required to minimize exposure.[2] The following table summarizes the recommended PPE for handling Spiro[adamantane-2,2'-oxirane].
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side Shields or Full-Face Shield | Essential to protect against splashes and potential vapors. Standard safety glasses are insufficient.[3][4][5] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals.[4][5] Vinyl gloves are not recommended as they are not resistant to liquid chemicals.[5] For prolonged or high-exposure tasks, consider double-gloving. |
| Body Protection | Chemical-Resistant Laboratory Coat or Coveralls | Long sleeves are mandatory to prevent skin contact.[4][5] For larger quantities or splash risks, disposable chemical-resistant coveralls are recommended.[3] |
| Respiratory Protection | Respirator with Organic Vapor Cartridge | Due to the potential for vapor inhalation and the reactivity of epoxides, a respirator is necessary, especially when working outside of a certified fume hood.[3][6] Ensure proper fit testing and cartridge selection. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Fume Hood: All handling of Spiro[adamantane-2,2'-oxirane] should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.[7][8][9]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use appropriate tools (spatulas, etc.) to avoid generating dust.
-
In Solution: When working with the compound in solution, use sealed containers for transport and storage.
-
Storage: Store Spiro[adamantane-2,2'-oxirane] in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage condition is refrigerated.[1]
Disposal Plan
As a novel compound with unknown hazards, all waste containing Spiro[adamantane-2,2'-oxirane] must be treated as hazardous waste.[10]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated gloves, liners, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[10]
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Spiro[adamantane-2,2'-oxirane]".
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through a certified and licensed hazardous waste disposal company.
-
Do not dispose of any material containing Spiro[adamantane-2,2'-oxirane] down the drain or in general trash.[7][11]
Experimental Workflow
References
- 1. Spiro[adamantane-2,2'-oxirane] | 24759-97-5 [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. entropyresins.com [entropyresins.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epoxio.cz [epoxio.cz]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
